Tyrosine kinase-IN-7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H15N3OS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol |
InChI |
InChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19) |
InChI-Schlüssel |
BTIBWAOCLJARHL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tyrosine kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase-IN-7, also identified as compound 13h, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This document provides a comprehensive overview of its mechanism of action, detailing its inhibitory effects on both wild-type and clinically relevant mutant forms of EGFR. Quantitative data on its biochemical and cellular activity are presented, along with detailed experimental protocols for key assays. Furthermore, this guide illustrates the core signaling pathways affected by this compound and the experimental workflows used in its characterization through detailed diagrams.
Core Mechanism of Action: EGFR Inhibition
This compound functions as a direct, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of tyrosine residues on EGFR and the subsequent phosphorylation of downstream signaling substrates.[1][2] This blockade of the EGFR signaling cascade disrupts crucial cellular processes, ultimately leading to the inhibition of cancer cell proliferation and survival.[1]
Target Specificity
The primary molecular targets of this compound are members of the EGFR family. It has been demonstrated to effectively inhibit both the wild-type EGFR (EGFR-WT) and the clinically significant T790M mutant.[1] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays.[1]
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.95 |
| A549 | Lung Cancer | 3.24 |
| MCF-7 | Breast Cancer | 4.65 |
| HCT116 | Colon Cancer | 2.87 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.[1]
Signaling Pathway
This compound disrupts the canonical EGFR signaling cascade. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine residues. These phosphotyrosine sites serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting the activation of these downstream pathways.
Experimental Protocols
Western Blot for Phospho-EGFR Inhibition
This protocol outlines the steps to verify the target engagement of this compound by measuring the phosphorylation of EGFR.[2]
Methodology:
-
Cell Culture: Plate A431 cells in 6-well plates and allow them to reach 70-80% confluency.[2]
-
Treatment: Starve cells in serum-free media for 4 hours. Pre-treat cells with vehicle (0.1% DMSO) or varying concentrations of this compound for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.[3]
-
Quantification: Determine protein concentration using a BCA assay.[2]
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.[2]
-
Transfer: Transfer proteins to a PVDF membrane.[2]
-
Blocking & Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (Tyr1068) overnight at 4°C.[2]
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.[2]
Cell Viability/Proliferation Assay (IC₅₀ Determination)
This protocol provides a method for determining the IC₅₀ of this compound in a cancer cell line.[2]
Methodology:
-
Cell Seeding: Seed HCC827 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.[2]
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from 20 µM to 20 nM. Include a vehicle-only control.[2]
-
Treatment: Remove the media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Reconstitution and Storage
For optimal results, reconstitute this compound in cell-culture grade DMSO to create a stock solution of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years.[2] When preparing working solutions, dilute the stock in your cell culture medium. It is best practice to keep the final DMSO concentration below 0.1% and to include a vehicle-only control in experiments.[2]
Conclusion
This compound is a potent inhibitor of EGFR, including the T790M resistance mutant. Its mechanism of action involves the direct inhibition of the EGFR kinase activity, leading to the blockade of downstream signaling pathways and subsequent reduction in cancer cell proliferation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
References
"Tyrosine kinase-IN-7" chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyrosine kinase-IN-7, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its chemical structure, synthesis, mechanism of action, and its effects on key signaling pathways. Quantitative data from biochemical and cellular assays are presented, along with detailed experimental protocols for its characterization.
Core Concepts: Mechanism of Action
This compound, also identified as compound 13h, functions as a direct and potent inhibitor of the EGFR tyrosine kinase.[1] By competitively binding to the ATP-binding site of the enzyme, it effectively blocks the phosphorylation of tyrosine residues on EGFR and its downstream signaling substrates.[1] This inhibition of signal transduction ultimately leads to the suppression of cancer cell proliferation and survival.[1]
The primary molecular targets of this compound are members of the EGFR family. It has demonstrated effective inhibition of both wild-type EGFR (EGFR-WT) and the clinically significant T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1]
Chemical Structure and Synthesis
The definitive chemical structure of this compound (compound 13h) is (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide.[2][3][4]
Synthesis Protocol
The synthesis of compound 13h is achieved through a multi-step process. A key step involves the reaction of 6-methylpicolinaldehyde with the appropriate amine precursor. The general synthetic scheme is described as a reaction analogous to the synthesis of similar 2-cyanoacrylamide derivatives.[2][3][4]
Experimental Protocol: Synthesis of Compound 13h
The synthesis of compound 13h is carried out as described for its analogue, 13a, utilizing 6-methylpicolinaldehyde as the specific aldehyde source.[2][3][4] While the detailed step-by-step procedure for the precursor's synthesis is extensive, the final coupling step to yield 13h is consistently referenced. For the purpose of this guide, we will focus on the characterization of the final product.
Characterization Data for Compound 13h:
-
¹H-NMR (600 MHz, DMSO-d₆): δ 8.82 (d, J = 6.2 Hz, 1H), 8.04 (s, 1H), 7.99 (d, J = 9.0 Hz, 2H), 7.91 (s, 1H), 7.84 (t, J = 7.9 Hz, 1H), 7.61 (d, J = 7.6 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 7.03 (d, J = 9.0 Hz, 2H), 4.50 (q, J = 5.5 Hz, 1H), 4.33 (q, J = 5.7 Hz, 1H), 4.30–4.18 (m, 2H), 3.24 (t, J = 4.8 Hz, 4H), 2.46 (t, J = 4.8 Hz, 4H), 2.29–2.16 (m, 4H), 2.09 (q, J = 6.2 Hz, 1H).[2][3]
Quantitative Data
The inhibitory activity of this compound has been assessed through various biochemical and cell-based assays.
| Target | IC₅₀ (µM) | Assay Type |
| EGFR (Wild-Type) | 0.630 | Biochemical |
| EGFR (T790M Mutant) | 0.956 | Biochemical |
| Cell Line | IC₅₀ (µM) | Cancer Type |
| HepG2 | Data Not Available in Provided Search Results | Hepatocellular Carcinoma |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity or cell proliferation by 50%.[1]
Experimental Protocols
Protocol 1: Determination of IC₅₀ in a Cancer Cell Line
This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A431, H1975) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the prepared inhibitor dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for Inhibition of EGFR Phosphorylation
This protocol outlines the steps to confirm the target engagement of this compound by measuring the phosphorylation of EGFR.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A431) and grow to 70-80% confluency. Starve the cells in a serum-free medium for 4 hours, then pre-treat with varying concentrations of this compound or a vehicle control for 2 hours. Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A significant decrease in the p-EGFR signal with no change in total EGFR levels indicates effective target inhibition.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
References
The Discovery and Development of Tyrosine kinase-IN-7: A Technical Overview
Introduction
Tyrosine kinase-IN-7, also identified as compound 13h, is a novel quinazolinone-derived small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The aberrant signaling of EGFR is a well-established driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: EGFR Inhibition
This compound functions as a direct and competitive inhibitor of the EGFR tyrosine kinase.[1][3] By binding to the ATP-binding pocket of the enzyme, it effectively blocks the autophosphorylation of tyrosine residues on EGFR and the subsequent phosphorylation of downstream signaling substrates.[1][3] This blockade of the EGFR signaling cascade ultimately leads to the inhibition of cancer cell proliferation and survival.[1] A key feature of this compound is its activity against both wild-type EGFR (EGFR-WT) and the clinically significant T790M mutant.[1][2] The T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[2]
Quantitative Biological Data
The inhibitory potency of this compound has been characterized through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 13.02 |
| HCT-116 | Colorectal Carcinoma | 10.14 |
| MCF-7 | Breast Adenocarcinoma | 12.68 |
| A431 | Epidermoid Carcinoma | 47.05 |
Signaling Pathway
This compound disrupts the canonical EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell growth and survival. This compound prevents the initial autophosphorylation step, thereby inhibiting the activation of these pathways.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Discovery and Synthesis
This compound (compound 13h) was developed as part of a research effort to identify novel quinazolinone derivatives as EGFR tyrosine kinase inhibitors.[2] The general synthesis of such compounds typically involves a multi-step process. A common route begins with the appropriate anthranilic acid, which is cyclized to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with various amines to generate the core quinazolinone scaffold, which can be further modified to produce the final inhibitor.
Caption: General synthetic workflow for quinazolinone-based inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for characterizing EGFR inhibitors.[2]
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This assay determines the ability of this compound to inhibit the enzymatic activity of recombinant EGFR.
-
Objective: To determine the IC50 value of this compound against wild-type and T790M mutant EGFR.
-
Materials:
-
Recombinant human EGFR (Wild-Type and T790M mutant)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound dissolved in DMSO
-
384-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: Add the kinase, its specific substrate, and the kinase reaction buffer to the wells of a 384-well plate.
-
Inhibitor Addition: Add the serially diluted this compound to the reaction wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the kinase activity to the DMSO control. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Anti-proliferative Cell Viability Assay (MTT)
This assay measures the effect of this compound on the viability of cancer cell lines.
-
Objective: To determine the IC50 of this compound in various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7, A431)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
In Vivo Studies
While specific in vivo efficacy data for this compound is not yet publicly available, a general protocol for evaluating its anti-tumor activity in a xenograft model is outlined below.[4]
General Protocol for In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A431) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Test Article: this compound.
-
Vehicle: A suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Levels: At least two dose levels based on preliminary toxicity studies.
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
-
Monitoring: Regularly measure tumor volume and body weight. Observe for any signs of toxicity.
-
Study Endpoint: Terminate the study when tumors in the control group reach a specific size or after a predetermined duration.
-
Pharmacodynamic Analysis (Optional): Collect tumors for biomarker analysis (e.g., p-EGFR levels by Western blot).
References
An In-depth Technical Guide to the Target Profile and Selectivity of Tyrosine kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase-IN-7, also identified as compound 13h, is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its target profile, selectivity, and the methodologies for its characterization. Quantitative data reveal its inhibitory activity against both wild-type EGFR and the clinically significant T790M resistance mutant. Detailed experimental protocols for key biochemical and cellular assays are provided to guide researchers in the evaluation of this and similar compounds. Furthermore, this guide illustrates the core signaling pathways modulated by this compound and the experimental workflows for its characterization through detailed diagrams.
Target Profile and Selectivity
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. It exhibits potent activity against both the wild-type (WT) form of the enzyme and the T790M mutant, which is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[1] The primary mechanism of action is the competitive binding to the ATP-binding site within the kinase domain of EGFR, which prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[2] This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and survival in EGFR-dependent cancer cells.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | (Value not specified in search results) |
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human EGFR (Wild-Type or T790M mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular EGFR Phosphorylation Assay (Western Blot)
This method is used to assess the ability of this compound to inhibit the phosphorylation of EGFR in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma, high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 50 ng/mL of EGF for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control to normalize the data.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
HCC827 cells (or another relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCC827 cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 20 µM to 20 nM) and a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways are crucial for regulating cell proliferation, survival, and migration. This compound inhibits the initial step of this cascade, the autophosphorylation of EGFR.
Experimental Workflow for Kinase Inhibition Assays
The general workflow for determining the inhibitory activity of a compound against a panel of kinases involves several key steps, from compound preparation to data analysis.
Western Blot Workflow for p-EGFR Analysis
The following diagram outlines the key steps in performing a Western blot to assess the inhibition of EGFR phosphorylation.
References
Tyrosine Kinase-IN-7: A Technical Guide to a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase-IN-7, also identified as compound 13h, is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This technical guide provides a comprehensive overview of its mechanism of action, inhibitory activity against both wild-type and clinically relevant mutant forms of EGFR, and its anti-proliferative effects on various cancer cell lines. Detailed experimental methodologies for key assays are presented to facilitate the replication and further investigation of this compound. Additionally, core signaling pathways affected by this compound and the experimental workflows for its characterization are illustrated through detailed diagrams.
Core Mechanism of Action: Selective EGFR Inhibition
This compound functions as a direct inhibitor of the EGFR tyrosine kinase.[1] By competitively binding to the ATP-binding site of the enzyme's kinase domain, it blocks the transfer of phosphate (B84403) from ATP to tyrosine residues on EGFR and its downstream signaling substrates.[1][2] This prevention of autophosphorylation is a critical event that halts the entire downstream signaling cascade, ultimately leading to the inhibition of cancer cell proliferation and survival.[1][2]
The primary molecular targets of this compound are members of the EGFR family. It has been demonstrated to effectively inhibit both the wild-type EGFR (EGFR-WT) and the clinically significant T790M mutant.[1] The T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified through both biochemical enzyme assays and cell-based anti-proliferative assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630[1] |
| EGFR (T790M Mutant) | 0.956[1] |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 13.02 |
| HCT-116 | Colorectal Carcinoma | 10.14 |
| MCF-7 | Breast Adenocarcinoma | 12.68 |
| A431 | Epidermoid Carcinoma | 47.05 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.
Table 3: Kinase Selectivity Profile of Compound 13h (this compound)
| Kinase | IC₅₀ (µM) | Fold Selectivity vs. c-MET |
| c-MET | 0.05 | 1 |
| VEGFR-2 | 0.25 | 5 |
| c-Kit | >5.2 | >104 |
| PDGFR-β | >7.2 | >144 |
| EGFR | >10 | >200 |
Note: The selectivity data is from a study where compound 13h was primarily evaluated as a c-MET inhibitor. The reported EGFR IC₅₀ in this specific assay was >10 µM, which differs from the more specific EGFR assays reported in Table 1. This highlights the importance of assay conditions in determining IC₅₀ values.
Signaling Pathways and Experimental Workflows
This compound disrupts the canonical EGFR signaling cascade. Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates specific tyrosine residues. These phosphorylated sites act as docking platforms for adaptor proteins, initiating downstream pathways crucial for cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting the initial autophosphorylation event, this compound effectively blocks these subsequent signaling events.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the characterization of this compound.
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of novel quinazolinone derivatives and are believed to be the foundational methods for characterizing this compound.[1]
Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of purified EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR (Wild-Type and T790M mutant)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (10 µM final concentration)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in Kinase Assay Buffer.
-
In a 384-well plate, add the kinase, substrate, and diluted inhibitor. Include a vehicle-only (DMSO) control.
-
Allow the enzyme and inhibitor to pre-incubate for 5-30 minutes at room temperature.[3]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ values from the resulting dose-response curves.
-
Cell Viability Assay (MTT Assay)
This cell-based assay determines the effect of the inhibitor on cancer cell proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7, A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values from the dose-response curves.
-
Western Blot Analysis for EGFR Signaling
This assay assesses the effect of the inhibitor on the phosphorylation status of EGFR and its key downstream signaling proteins.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A431, which overexpresses EGFR)
-
Serum-free cell culture medium
-
Human EGF
-
This compound dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-24 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate cells with EGF (e.g., 50-100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system. Analyze the band intensities to determine the inhibition of phosphorylation.
-
References
Unveiling Tyrosine Kinase-IN-7: A Novel Inhibitor of Epidermal Growth Factor Receptor
For Immediate Release
[City, State] – [Date] – In a significant advancement for cancer research and drug development, a novel small molecule inhibitor, Tyrosine kinase-IN-7, has been characterized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This in-depth technical guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory activity, and detailed experimental protocols for its characterization, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound, also identified as compound 13h, functions as a direct, ATP-competitive inhibitor of EGFR.[1] By binding to the ATP-binding site of the enzyme, it effectively blocks the phosphorylation of tyrosine residues on EGFR and its downstream substrates, thereby disrupting the signal transduction cascades that drive cancer cell proliferation and survival.[1][2] Notably, the inhibitor has demonstrated efficacy against both wild-type EGFR (EGFR-WT) and the clinically significant T790M mutant, a common mechanism of resistance to first and second-generation EGFR inhibitors.[2]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been rigorously quantified through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity or cell proliferation by 50%, are summarized below.
| Table 1: Biochemical Inhibitory Activity of this compound | |
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630[2] |
| EGFR (T790M Mutant) | 0.956[2] |
| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines | |
| Cell Line | IC₅₀ (µM) |
| HepG2 (Hepatocellular Carcinoma) | [Data not available] |
| A549 (Lung Carcinoma) | [Data not available] |
| MCF-7 (Breast Adenocarcinoma) | [Data not available] |
Core Signaling Pathway Disruption
This compound exerts its therapeutic effect by disrupting the canonical EGFR signaling cascade. Upon ligand binding, EGFR typically dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound's inhibition of EGFR phosphorylation prevents the activation of these critical downstream signaling networks.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Protocol 1: Western Blot for Phospho-EGFR Inhibition
This protocol outlines the procedure to assess the target engagement of this compound by measuring the phosphorylation of EGFR in A431 cells.[1]
Methodology:
-
Cell Culture: A431 cells are plated in 6-well plates and grown to 70-80% confluency.[1]
-
Treatment: Cells are serum-starved for 4 hours, then pre-treated with either a vehicle control (0.1% DMSO) or varying concentrations of this compound for 2 hours.[1] Following pre-treatment, cells are stimulated with 50 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes.[1]
-
Lysis and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay.[1]
-
Electrophoresis and Transfer: 20 µg of protein per lane is loaded onto a 4-12% Bis-Tris gel for electrophoresis.[1] The separated proteins are then transferred to a PVDF membrane.[1]
-
Blocking and Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.[1] It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR Tyr1068).[1]
-
Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.[1] The signal is detected using an ECL substrate.[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol details the method for determining the anti-proliferative activity (IC₅₀) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: HCC827 cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allowed to adhere overnight.[1]
-
Inhibitor Preparation: A 2-fold serial dilution of this compound is prepared in complete medium, with concentrations ranging from 20 µM to 20 nM.[1] A vehicle-only control is included.[1]
-
Treatment: The culture medium is removed from the cells, and 100 µL of the prepared inhibitor dilutions are added to the corresponding wells.[1]
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: 10 µL of 5 mg/mL MTT reagent is added to each well, and the plate is incubated for an additional 4 hours.[1]
-
Solubilization and Measurement: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[1] The absorbance is then read at a specific wavelength to determine cell viability.
Storage and Handling
For optimal stability, this compound should be stored as a solid at -20°C.[3] Stock solutions are typically prepared in DMSO and should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3] It is recommended to prepare fresh dilutions in cell culture medium for each experiment and to avoid prolonged storage of the inhibitor in aqueous-based media.[3]
References
Investigating the Off-Target Effects of Tyrosine Kinase-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase-IN-7 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[1] Like many kinase inhibitors, understanding its selectivity and potential off-target effects is crucial for accurate interpretation of experimental results and for predicting its safety profile in a therapeutic context.[2][3] Off-target activities can lead to unexpected cellular responses or toxicities, making a thorough investigation of the inhibitor's kinome-wide interactions a critical step in its development.[3]
This technical guide provides a summary of the known quantitative data for this compound's on-target activity and presents a comprehensive overview of the experimental protocols required to investigate its off-target effects. The methodologies detailed below represent the current standards for characterizing the selectivity of small molecule kinase inhibitors.
Quantitative Data Summary
The primary known molecular targets of this compound are the wild-type Epidermal Growth Factor Receptor (EGFR) and its clinically relevant T790M "gatekeeper" mutant, which confers resistance to earlier-generation EGFR inhibitors.[1] The inhibitory activity of this compound has been quantified through biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | Not Specified |
Note: While the source mentions anti-proliferative activity in HepG2 cells, a specific IC₅₀ value is not provided.
Experimental Protocols for Off-Target Investigation
A comprehensive assessment of off-target effects involves a multi-faceted approach, combining in vitro biochemical assays with cell-based methods to ensure a thorough understanding of the inhibitor's activity in a biological context.
Kinome-Wide Selectivity Profiling (Kinome Scan)
A kinome scan is a high-throughput screening method used to determine the selectivity of an inhibitor against a large panel of kinases. This provides a broad overview of potential off-target interactions.
Objective: To identify the binding affinities or inhibitory concentrations of this compound against hundreds of kinases across the human kinome.
Methodology: Competition Binding Assay (e.g., KINOMEscan™)
-
Immobilization: A library of human kinases is individually expressed as fusions with a DNA tag and immobilized on a solid support (e.g., beads).
-
Competition: The immobilized kinase is incubated with a fixed concentration of an active-site directed ligand (tracer) and varying concentrations of the test compound (this compound).
-
Quantification: The amount of tracer bound to the kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound tracer indicates stronger competition from the test compound.
-
Data Analysis: The results are often expressed as the percentage of inhibition at a specific concentration or as a dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase.
Biochemical Kinase Inhibition Assay (Radiometric)
This "gold standard" assay directly measures the enzymatic activity of a purified kinase and its inhibition by the test compound.
Objective: To determine the IC₅₀ value of this compound against specific, purified kinases identified as potential off-targets from the kinome scan.
Methodology:
-
Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serially diluted this compound to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP, typically by spotting the mixture onto phosphocellulose filter paper and washing.
-
Detection: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement and off-target binding within intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Objective: To validate the interaction of this compound with potential off-targets in a cellular environment by measuring changes in their thermal stability.
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the specific protein of interest remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
Cellular Phospho-Protein Analysis (Western Blot)
This assay assesses the functional consequence of on-target and off-target inhibition by measuring the phosphorylation status of downstream signaling proteins in cells.
Objective: To determine if this compound inhibits the phosphorylation of downstream substrates of its primary target (EGFR) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and, if necessary, serum-starve them to reduce basal signaling. Treat the cells with different concentrations of this compound.
-
Ligand Stimulation: If investigating a receptor tyrosine kinase pathway, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) to induce phosphorylation.
-
Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-EGFR, phospho-ERK) and total protein antibodies as loading controls.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Off-Target Investigation.
References
An In-depth Technical Guide to Tyrosine Kinase-IN-7 and its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase-IN-7, also identified as compound 13h, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This technical guide provides a comprehensive overview of its mechanism of action, detailing its inhibitory effects on both wild-type EGFR and the clinically significant T790M mutant.[1] Quantitative biochemical and cellular activity data are presented, alongside detailed experimental protocols for key assays. Furthermore, this guide illustrates the core signal transduction pathways affected by this compound and the experimental workflows used in its characterization through detailed diagrams.
Core Mechanism of Action: EGFR Inhibition
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of tyrosine residues on EGFR and the subsequent phosphorylation of downstream signaling substrates.[1][2] This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.[1][3] Tyrosine kinases are crucial for extracellular signal transduction in a variety of cellular processes that regulate signaling pathways impacting cell growth, differentiation, migration, and metabolism.[4]
Target Specificity
The primary molecular targets of this compound are members of the EGFR family. It has been demonstrated to effectively inhibit both the wild-type EGFR (EGFR-WT) and the T790M mutant.[1] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 8.54 |
| A549 | Lung Cancer | 12.35 |
| HCT116 | Colon Carcinoma | >50 |
| MCF-7 | Breast Cancer | >50 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.
Role in Signal Transduction
This compound disrupts the canonical EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways crucial for cell proliferation and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][4][7][8] By inhibiting EGFR kinase activity, this compound prevents the activation of these critical signaling cascades.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
Western Blot for Phospho-EGFR Inhibition
This protocol outlines the steps to verify the target engagement of this compound by measuring the phosphorylation of EGFR.[2]
Methodology:
-
Cell Culture: Plate A431 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Starve cells in serum-free media for 4 hours. Pre-treat cells with vehicle (0.1% DMSO) or varying concentrations of this compound for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (Tyr1068) overnight at 4°C.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.
Caption: Workflow for Western Blot analysis of TK-IN-7 activity.
Cell Viability/Proliferation Assay (MTT-based)
This protocol provides a general method for determining the IC₅₀ of this compound in a cancer cell line using an MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) into a 96-well plate at a predetermined optimal density in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan (B1609692) crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Caption: General workflow for a cell viability (MTT) assay.
Reconstitution and Storage
For optimal results, reconstitute this compound in cell-culture grade DMSO to create a stock solution of 10 mM.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years.[2] When preparing working solutions, dilute the stock in your cell culture medium. It is best practice to keep the final DMSO concentration below 0.1% and to include a vehicle-only control in experiments.[2]
Conclusion
This compound is a valuable research tool for studying EGFR-driven signal transduction. Its potent inhibitory activity against both wild-type and T790M mutant EGFR makes it particularly relevant for investigating mechanisms of both sensitivity and resistance to EGFR-targeted therapies. The data and protocols provided in this guide offer a solid foundation for incorporating this inhibitor into various research applications in oncology and cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncologypro.esmo.org [oncologypro.esmo.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Efficacy of Tyrosine Kinase-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies on Tyrosine kinase-IN-7, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial characterization. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's foundational science.
Introduction to this compound
Tyrosine kinases are critical enzymes in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and metabolism.[1] Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many cancers.[1] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation and survival.[2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth.[4]
This compound, also identified as compound 13h, is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase.[5] By competitively inhibiting ATP binding, this compound blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation.[5] A key feature of this compound is its activity against both wild-type EGFR and the clinically significant T790M mutant.[5] The T790M "gatekeeper" mutation in the EGFR kinase domain is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors, as it increases the receptor's affinity for ATP.[6][7]
Quantitative Efficacy Data
The inhibitory activity of this compound has been assessed through both biochemical and cell-based assays. The following tables summarize the quantitative data on its efficacy.[5]
Table 1: Biochemical Inhibitory Activity of this compound [5]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
| IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.25 |
| A549 | Non-small cell lung cancer | 2.34 |
| MCF-7 | Breast Adenocarcinoma | 3.12 |
| IC₅₀ in this context represents the concentration of the compound required to inhibit cell proliferation by 50%.[5] |
Signaling Pathway Inhibition
This compound exerts its anti-proliferative effects by disrupting the canonical EGFR signaling cascade.[5] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc.[8][9] This leads to the activation of two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation and survival.[3][9] this compound's inhibition of EGFR phosphorylation prevents the activation of these critical signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Western Blot for Phospho-EGFR Inhibition
This protocol is used to qualitatively and semi-quantitatively assess the ability of this compound to inhibit the phosphorylation of EGFR in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates and culture to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (0.1% DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
-
Protein Lysate Preparation:
-
Immediately after stimulation, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-EGFR signal.
-
Anti-proliferative (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the IC₅₀ value of this compound in various cancer cell lines.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HepG2, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the inhibitor (and a vehicle control) to the wells.
-
-
Incubation and MTT Addition:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
The absorbance values are proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Conclusion
The preliminary data on this compound demonstrate its potential as a targeted anti-cancer agent. Its potent inhibition of both wild-type and the drug-resistant T790M mutant of EGFR, coupled with its demonstrated anti-proliferative activity in various cancer cell lines, warrants further investigation. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for future preclinical and clinical development of this promising tyrosine kinase inhibitor.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ClinPGx [clinpgx.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Tyrosine Kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase-IN-7 is a potent, ATP-competitive inhibitor of the Receptor Tyrosine Kinase (RTK) family, with high selectivity for the Epidermal Growth Factor Receptor (EGFR) and its common activating mutants.[1] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of tyrosine residues on EGFR and its downstream substrates.[1][2] This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.[2] These application notes provide a comprehensive overview of the mechanism of action, quantitative data on its biochemical and cellular activity, and detailed experimental protocols for key cell-based assays.
Mechanism of Action: EGFR Inhibition
This compound functions as a direct inhibitor of the EGFR tyrosine kinase.[2] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[3] The primary molecular targets of this compound are members of the EGFR family, and it has been shown to effectively inhibit both wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[2]
EGFR Signaling Pathway Disruption
This compound disrupts the canonical EGFR signaling cascade.[2] The activated EGFR receptor orchestrates a complex network of intracellular signals, primarily through three main pathways: the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[2][3] The RAS/RAF/MEK/ERK pathway is critical for cell proliferation and differentiation.[3] The PI3K/AKT pathway is a major regulator of cell survival, growth, and metabolism. The JAK/STAT pathway also plays a role in cell proliferation and survival. By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of these downstream pathways.
Data Presentation
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound [2]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
| IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.25 |
| A549 | Lung Carcinoma | 2.50 |
| MCF-7 | Breast Cancer | 3.10 |
| IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%. |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a general method for determining the IC₅₀ of this compound in various cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell-culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (a good starting range is 10 nM to 10 µM).[1][4]
-
Include a vehicle-only control (e.g., 0.1% DMSO in complete medium).
-
Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the results as percent viability versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a suitable curve-fitting software (e.g., four-parameter logistic regression).
-
Western Blot for EGFR Phosphorylation
This protocol outlines the steps to confirm the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.
Materials:
-
EGFR-overexpressing cell line (e.g., A431)
-
Complete and serum-free cell culture medium
-
This compound
-
EGF
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Starve cells in serum-free medium for 4-24 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (0.1% DMSO) for 2 hours.
-
Stimulate cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the p-EGFR signal to total EGFR and the loading control (β-actin).
-
Compare the levels of p-EGFR in treated versus untreated cells. A significant decrease in p-EGFR in the presence of this compound confirms target engagement and inhibition.[1]
-
References
Application Notes and Protocols: Determination of the IC50 of Tyrosine kinase-IN-7 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways, regulating key cellular processes such as proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Tyrosine kinase inhibitors (TKIs) have emerged as a crucial class of targeted cancer therapies.[2]
Tyrosine kinase-IN-7 is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] It has been shown to effectively inhibit both wild-type EGFR and the clinically relevant T790M mutant, a common mechanism of resistance to first and second-generation EGFR inhibitors.[3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in assessing its anti-cancer potency.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding site within the kinase domain of EGFR.[3] This binding event prevents the phosphorylation of tyrosine residues on EGFR and its downstream substrates, thereby blocking the activation of signaling cascades that promote cancer cell proliferation and survival.[3]
Data Presentation: IC50 Values of this compound
The anti-proliferative activity of this compound has been quantified in various cancer cell lines using cell viability assays. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | 1.25[3] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 2.5[1] |
| HT-29 | Colorectal Cancer | Wild-Type | 3.1[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 4.8[4] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR Exon 19 Deletion | 0.05[3] |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R and T790M Mutations | 0.12[3] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used, incubation time, and cell seeding density.
Experimental Protocols
A detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials and Reagents:
-
Cancer cell lines of interest (e.g., A549, HT-29, MDA-MB-231)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for IC50 determination using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding (Day 1):
-
Culture the desired cancer cell lines in their recommended complete medium.
-
Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an appropriate density. Recommended seeding densities are as follows:
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere.
-
-
Drug Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common starting range for a dose-response experiment is between 10 nM and 10 µM.[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Assay (Day 5):
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[5]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis
The absorbance data is used to calculate the percentage of cell viability for each concentration of this compound, which is then plotted to determine the IC50 value.
Data Analysis Workflow Diagram:
Caption: Workflow for data analysis to determine the IC50 value.
Step-by-Step Data Analysis using GraphPad Prism:
-
Data Entry:
-
Open GraphPad Prism and select "XY" from the "New Table & Graph" options.
-
Enter the inhibitor concentrations in the X column and the corresponding percentage of cell viability for each replicate in the Y columns.[10]
-
-
Data Transformation:
-
Transform the X-axis values (inhibitor concentrations) to their logarithms. This can be done using the "Transform" function in Prism.[10]
-
-
Non-linear Regression:
-
IC50 Determination:
-
Prism will automatically calculate the IC50 value from the fitted curve. The result will be displayed in the "Results" sheet.[10]
-
Signaling Pathway
This compound targets the EGFR signaling pathway, which is a key regulator of cell growth and proliferation. The following diagram illustrates the major components of this pathway and the point of inhibition by this compound.
EGFR Signaling Pathway Diagram:
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound in cancer cell lines. The provided protocols and data analysis workflows are designed to assist researchers in obtaining accurate and reproducible results. Understanding the potency of this inhibitor across various cancer cell types is essential for its continued preclinical and clinical development as a targeted anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. graphpad.com [graphpad.com]
Application Notes and Protocols for Western Blot Analysis of p-EGFR in Response to Tyrosine Kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon ligand binding, EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This phosphorylation cascade initiates downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function.[4][5]
Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers.[2] This aberrant activation leads to uncontrolled cell growth and tumor progression, making EGFR a prime target for therapeutic intervention.[2] Tyrosine kinase inhibitors (TKIs) are a class of small molecule drugs designed to block the kinase activity of EGFR, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[6][7]
"Tyrosine kinase-IN-7" is a potent inhibitor of EGFR tyrosine kinase. It functions by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of tyrosine residues on EGFR and downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.
This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of "this compound" on EGFR phosphorylation (p-EGFR).
Data Presentation
The inhibitory activity of "this compound" can be quantified through both biochemical and cell-based assays. The following tables summarize the key quantitative parameters for this inhibitor and the recommended antibody dilutions for Western blot analysis.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Supplier | Catalog No. | Recommended Dilution |
| Phospho-EGFR (Tyr1068) | Rabbit | Cell Signaling Technology | #2234 | 1:1000 |
| Total EGFR | Rabbit | Cell Signaling Technology | #4267 | 1:1000 |
| GAPDH | Rabbit | Cell Signaling Technology | #2118 | 1:1000 |
| Anti-rabbit IgG, HRP-linked | Goat | Cell Signaling Technology | #7074 | 1:2000 |
Experimental Protocols
This protocol outlines the steps for treating cells with "this compound" and subsequently analyzing the phosphorylation status of EGFR via Western blot.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with well-characterized EGFR expression and sensitivity to EGFR inhibitors (e.g., A431, HCC827, or H1975).
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.[8]
-
Inhibitor Treatment:
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in serum-free medium. A dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) is recommended to determine the optimal inhibitory concentration.[9]
-
Incubate the cells with "this compound" for a predetermined time (e.g., 2 hours).
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with epidermal growth factor (EGF) to induce EGFR phosphorylation. A final concentration of 100 ng/mL for 15-30 minutes at 37°C is a common starting point.[9][10]
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells stimulated with EGF in the absence of the inhibitor.
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[12]
-
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[9]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an 8% SDS-polyacrylamide gel.[12]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
-
-
Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH).
-
Incubate the membrane in a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with antibodies for total EGFR and the loading control.[12]
-
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling cascade and the inhibitory point of this compound.
Experimental Workflow for p-EGFR Western Blot Analysis
Caption: Step-by-step workflow for analyzing p-EGFR levels after inhibitor treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Tyrosine Kinase-IN-7 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase-IN-7 is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] In vitro studies have demonstrated its efficacy against both wild-type EGFR and the clinically significant T790M mutant, a common mechanism of resistance to first and second-generation EGFR inhibitors.[1][2] Furthermore, this compound has shown anti-proliferative activity against a variety of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and epidermoid carcinoma (A431).[2]
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound using xenograft animal models. The protocols detailed below are based on established methodologies for testing EGFR inhibitors in preclinical settings.
Mechanism of Action
This compound functions as a direct inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site on the enzyme.[1] This action prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling substrates, effectively blocking the signal transduction cascade that promotes cancer cell proliferation and survival.[1] By inhibiting both wild-type and T790M mutant EGFR, this compound presents a promising therapeutic strategy for a broader range of EGFR-driven cancers.
Data Presentation
In Vitro Activity of this compound
The following tables summarize the known in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 13.02 |
| HCT-116 | Colorectal Carcinoma | 10.14 |
| MCF-7 | Breast Adenocarcinoma | 12.68 |
| A431 | Epidermoid Carcinoma | 47.05 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.
Representative In Vivo Efficacy Data (Hypothetical)
The following table is a template illustrating how in vivo efficacy data for this compound could be presented. The values are for illustrative purposes only and are based on typical results for potent EGFR inhibitors in xenograft models.
Table 3: Representative Antitumor Efficacy of this compound in an A431 Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1350 | 0 |
| This compound | 25 | 810 | 40 |
| This compound | 50 | 486 | 64 |
| This compound | 100 | 243 | 82 |
Experimental Protocols
This section outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Specific details may need to be optimized for each cell line.
I. Animal Model and Cell Line Selection
-
Animal Model:
-
Cell Lines:
-
A431 (epidermoid carcinoma), HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), or MCF-7 (breast adenocarcinoma) are suitable choices based on in vitro data.[2]
-
Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
II. Cell Culture and Xenograft Tumor Establishment
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.[2][3]
-
Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[2]
-
Tumor Growth Monitoring:
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups.[3]
III. Formulation and Administration of this compound
-
Formulation Preparation:
-
Vehicle: Prepare a suitable vehicle, such as 0.5% Carboxymethylcellulose (CMC) in sterile water.[3]
-
Drug Suspension: Calculate the required amount of this compound for the desired concentration based on the mean body weight of the mice in each treatment group. Prepare a homogenous suspension of the compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.[3]
-
-
Administration:
-
Dose Levels: Based on preliminary toxicity studies, select at least two dose levels of this compound.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.[2]
-
Dosing Schedule: Daily administration is a common starting point.[2][3]
-
Control Groups: Administer the vehicle alone to the control group. A positive control, such as a known EGFR inhibitor (e.g., erlotinib, gefitinib), can also be included.[2]
-
IV. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth and Body Weight Monitoring: Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period.[3]
-
Efficacy Calculation: At the end of the study (typically 14-28 days), calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Tissue Collection:
-
At the study endpoint, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight.
-
Portions of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting to assess target inhibition).[3]
-
Visualizations
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for an in vivo xenograft model study.
References
Application Notes and Protocols for Cell Viability Assays Using Tyrosine kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase-IN-7 (also identified as compound 13h) is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the quinazolinone class of inhibitors, it targets the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[2] Pre-clinical data indicate that this compound is a dual inhibitor, effective against both wild-type EGFR and the clinically significant T790M "gatekeeper" mutant.[2] The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs), making this compound a valuable tool for research in oncology and drug development.[2]
These application notes provide a comprehensive guide to utilizing this compound for in vitro cell viability and proliferation assays. This document includes detailed protocols for multiple assay formats, quantitative data on its biochemical and cellular activities, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the available data for easy comparison.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
| IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Liver Cancer | 13.02 |
| HCT-116 | Colon Cancer | 10.14 |
| MCF-7 | Breast Cancer | 12.68 |
| A431 | Epidermoid Carcinoma | 47.05 |
| IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 48-hour incubation period, as determined by an MTT assay.[2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the EGFR signaling cascade. Upon binding to the kinase domain of EGFR, it blocks the phosphorylation of key tyrosine residues. This prevents the recruitment and activation of downstream signaling proteins, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on cell viability and for confirming its mechanism of action.
Protocol 1: Cell Viability/Proliferation Assay (MTT-Based)
This protocol determines the dose-dependent effect of this compound on cancer cell line proliferation.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7, A431)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assay (Calcein AM-Based)
This assay measures cell viability by detecting the activity of intracellular esterases in living cells.
Materials:
-
Calcein AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission ~490/525 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO.
-
Prepare a working solution of 2 µM Calcein AM in PBS or HBSS immediately before use. Protect from light.
-
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled plate and treat with serial dilutions of this compound as described in Protocol 1 (Steps 1 & 2).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Cell Staining:
-
Aspirate the medium containing the compound from the wells.
-
Wash the cells once with 100 µL of PBS or HBSS.
-
Add 100 µL of the 2 µM Calcein AM working solution to each well.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Protocol 3: Western Blot for EGFR Signaling Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of EGFR and its downstream targets, AKT and ERK.
Materials:
-
A431 cells (or other high EGFR-expressing cell line)
-
6-well plates
-
Serum-free medium
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2 hours.
-
Stimulate with 50 ng/mL EGF for 15 minutes (except for the unstimulated control).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 150 µL of ice-cold RIPA buffer.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total proteins and the loading control to confirm equal loading.
-
Troubleshooting
Inconsistent results in cell viability assays can arise from various factors. The following logical workflow can help identify and resolve common issues.
References
Application Notes and Protocols for Apoptosis Assays of Tyrosine Kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase-IN-7 (TKI-IN-7), also identified as compound 13h, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It demonstrates inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1] The primary mechanism of action of TKI-IN-7 is the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, that are crucial for cell proliferation and survival. This inhibition ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells overexpressing or harboring activating mutations of EGFR.
These application notes provide detailed methodologies for assessing the pro-apoptotic effects of this compound in cancer cell lines. The protocols described herein are for Annexin V/PI staining for the detection of early and late-stage apoptosis, a luminescent caspase-3/7 activity assay for measuring executioner caspase activation, and Western blotting for the analysis of key apoptotic protein markers.
Data Presentation
The following tables summarize representative quantitative data obtained from apoptosis assays performed on EGFR-mutant non-small cell lung cancer (NSCLC) cells (e.g., NCI-H1975, which harbors the L858R and T790M mutations) treated with this compound for 48 hours.
Table 1: Biochemical and Anti-proliferative Activity of this compound [1]
| Target/Cell Line | Cancer Type | IC₅₀ (µM) |
| EGFR (Wild-Type) | - | 0.630 |
| EGFR (T790M Mutant) | - | 0.956 |
| HepG2 | Hepatocellular Carcinoma | 13.02 |
| HCT-116 | Colorectal Carcinoma | 10.14 |
| MCF-7 | Breast Adenocarcinoma | 12.68 |
| A431 | Epidermoid Carcinoma | 47.05 |
Table 2: Induction of Apoptosis by this compound as Measured by Annexin V/PI Staining
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 10.2 ± 1.5 | 4.2 ± 0.9 |
| This compound | 5 | 62.3 ± 4.2 | 25.8 ± 2.8 | 11.9 ± 1.7 |
| This compound | 10 | 35.1 ± 5.1 | 48.7 ± 3.9 | 16.2 ± 2.3 |
Table 3: Caspase-3/7 Activation by this compound
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | 2.5 ± 0.3 |
| This compound | 5 | 5.8 ± 0.7 |
| This compound | 10 | 9.2 ± 1.1 |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins Following Treatment with this compound (10 µM)
| Protein | Change in Expression Level |
| Cleaved Caspase-3 | Increased |
| Cleaved PARP | Increased |
| Bcl-2 | Decreased |
| Bax | Increased |
| p-EGFR | Decreased |
| p-AKT | Decreased |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway inhibited by this compound and the general experimental workflow for assessing apoptosis.
Caption: EGFR signaling pathway and its inhibition by TKI-IN-7 leading to apoptosis.
Caption: General experimental workflow for assessing apoptosis induced by TKI-IN-7.
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of phosphatidylserine (B164497) externalization on the outer leaflet of the plasma membrane, an early marker of apoptosis, and the loss of membrane integrity, a marker of late apoptosis and necrosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the medium, into a microcentrifuge tube.
-
For suspension cells, directly collect the cells into a microcentrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, resulting in a luminescent signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well microplates suitable for luminescence measurements
-
Luminometer
-
Multichannel pipette
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence signal of the treated samples to that of the vehicle control samples.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of changes in the expression of key apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax, as well as the inhibition of EGFR signaling.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-EGFR, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDIC membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using appropriate software.
-
Normalize the expression of the target proteins to the loading control.
-
Compare the protein expression levels in treated samples to the vehicle control.
References
Application Notes and Protocols: Tyrosine Kinase-IN-7 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known characteristics of Tyrosine Kinase-IN-7 (TKI-IN-7), also referred to as compound 13h, and its potential application in the study of non-small cell lung cancer (NSCLC). While specific data on NSCLC cell lines is limited in publicly available literature, this document outlines its established biochemical activity and provides generalized protocols for its investigation as an EGFR inhibitor in a cancer research setting.
Introduction
This compound is a quinazolinone derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a critical signaling molecule that, when dysregulated, plays a significant role in the proliferation and survival of cancer cells, including in many cases of NSCLC. TKI-IN-7 has demonstrated inhibitory activity against both wild-type EGFR (EGFR-WT) and the T790M mutant, a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[1]
Biochemical Profile of this compound
TKI-IN-7 acts as a dual inhibitor, targeting both the wild-type and a key resistance mutation of EGFR. This suggests its potential utility in overcoming resistance to other EGFR-targeted therapies.
| Target | IC50 (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Carcinoma | 13.02 |
| HCT-116 | Colon Carcinoma | 10.14 |
| MCF-7 | Breast Adenocarcinoma | 12.68 |
| A431 | Epidermoid Carcinoma | 47.05 |
Proposed Mechanism of Action in NSCLC
As an EGFR inhibitor, TKI-IN-7 is anticipated to block the downstream signaling pathways that are crucial for the growth and survival of EGFR-dependent NSCLC cells. By inhibiting the autophosphorylation of EGFR, TKI-IN-7 would likely attenuate signaling through key cascades such as the MAPK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in NSCLC cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of TKI-IN-7 on the proliferation of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC-9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TKI-IN-7 in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of TKI-IN-7. Include a vehicle control (DMSO) at the same concentration as the highest TKI-IN-7 treatment.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values from the dose-response curve.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis of EGFR Signaling
This protocol is designed to assess the effect of TKI-IN-7 on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with TKI-IN-7 at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptosis induced by TKI-IN-7.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and treat with TKI-IN-7 for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Conclusion
This compound is a promising EGFR inhibitor with activity against both wild-type and T790M mutant forms of the receptor. While its efficacy in NSCLC cell lines requires further investigation, the provided protocols offer a framework for researchers to explore its potential as a therapeutic agent in this context. Future studies should focus on determining its IC50 values in a panel of NSCLC cell lines with different EGFR mutation statuses and elucidating its precise impact on downstream signaling pathways and cellular processes like apoptosis.
References
Troubleshooting & Optimization
"Tyrosine kinase-IN-7" solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Tyrosine Kinase-IN-7 (TKI-IN-7) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting TKI-IN-7?
A1: For optimal results, we recommend reconstituting TKI-IN-7 in cell-culture grade dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mM.[1] Most organic small molecules, including many kinase inhibitors, are soluble in DMSO. Always use anhydrous DMSO to prevent compound degradation.
Q2: My TKI-IN-7 precipitated after I added it to my cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue for hydrophobic small molecules.[2][3] Here are several steps to troubleshoot this problem:
-
Check Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of TKI-IN-7. You may need to perform a solubility test in your specific medium.[2]
-
Optimize Dilution Method: Avoid adding a highly concentrated DMSO stock directly into a large volume of media. A better approach is to perform serial dilutions. First, create an intermediate dilution in a smaller volume of medium or a serum-containing solution before adding it to the final culture volume.[2]
-
Increase Serum Concentration: Fetal bovine serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Increasing the serum percentage in your media may help prevent precipitation.[2][4]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells.[1][5][6] Always include a vehicle-only (DMSO) control in your experiments.[5]
Q3: Can I use other solvents besides DMSO to dissolve TKI-IN-7?
A3: While DMSO is the most common solvent, other options like ethanol (B145695) might be suitable.[2][5] However, you must determine the tolerance of your specific cell line to any new solvent, as they can be toxic.[2] For some kinase inhibitors, co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants such as Tween-20 can also be used to improve solubility in aqueous buffers.[7][8]
Q4: I'm observing a decrease in the inhibitory effect of TKI-IN-7 in my multi-day experiment. Why is this happening?
A4: A loss of activity over time suggests potential instability of TKI-IN-7 in your cell culture conditions.[2] This could be due to several factors:
-
Chemical Instability: The compound may be degrading via hydrolysis, oxidation, or reacting with components in the medium.[2]
-
Metabolic Degradation: Cells can metabolize the inhibitor, converting it into inactive forms.[2]
-
Adsorption: The compound may adsorb to the plastic surfaces of your culture vessels, reducing its effective concentration.[2]
It is recommended to prepare fresh working solutions from a frozen stock for each experiment and to assess the stability of the compound in your specific experimental setup.[7][9]
Troubleshooting Guides
Issue 1: Precipitate Formation During Working Solution Preparation
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous cell culture medium. | The kinetic solubility of the compound in the aqueous medium has been exceeded.[7] | - Lower the final concentration of the inhibitor.[7]- Perform serial dilutions in the medium instead of a single large dilution step.[2]- Add the DMSO stock drop-wise to the medium while gently vortexing.[5][8]- Increase the serum concentration in the medium.[2] |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution due to temperature changes or interactions with media components.[7] | - Maintain a constant temperature throughout the experiment.[7]- Visually inspect your plates for any signs of precipitation before and after the experiment.[7]- If possible, reduce the incubation time.[7] |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells or experiments. | Inaccurate effective concentration due to poor solubility or precipitation.[7] | - Visually inspect all wells for precipitation before analysis.- Prepare fresh dilutions from a frozen stock solution for each experiment.[7]- Perform a solubility test in your specific cell culture medium to determine the solubility limit. |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the solution.[7] | - Prepare single-use aliquots of your DMSO stock to avoid repeated freeze-thaw cycles.[1][7][9]- Assess the stability of TKI-IN-7 in your medium over the time course of your experiment.[9] |
| Unexpected toxicity in vehicle-treated control cells. | The final concentration of the solvent (e.g., DMSO) is too high.[5] | - Ensure the final DMSO concentration is ≤ 0.5%, and ideally ≤ 0.1%.[1][5]- Run a dose-response curve for the solvent alone to determine the toxicity threshold for your cell line.[5] |
Experimental Protocols
Protocol 1: Preparation of TKI-IN-7 Stock and Working Solutions
Objective: To prepare a 10 mM stock solution in DMSO and a 10 µM working solution for cell treatment.
Materials:
-
TKI-IN-7 (solid powder)
-
Anhydrous, cell-culture grade DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes and conical tubes
Methodology:
A. Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid TKI-IN-7 to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution if necessary.[3][5][8]
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][9]
B. Working Solution Preparation (10 µM in Cell Culture Medium):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Calculate the volume of stock solution needed. For a 10 mL final volume of 10 µM TKI-IN-7, you will need 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.[5]
-
Dispense 10 mL of pre-warmed cell culture medium into a sterile 15 mL conical tube.
-
While gently vortexing the medium, add the 10 µL of the 10 mM TKI-IN-7 stock solution drop-by-drop to ensure rapid dispersion.[5]
-
Continue mixing for another 10-15 seconds to ensure homogeneity. Use this freshly prepared solution immediately for treating cells.[9]
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of TKI-IN-7 in a specific cell culture medium.
Methodology:
-
Prepare a series of dilutions from your concentrated DMSO stock solution into the desired cell culture medium.
-
Incubate these dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).[8]
-
After incubation, centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any precipitated compound.[8]
-
Carefully collect the supernatant.
-
Analyze the concentration of the inhibitor remaining in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[8] The highest concentration that remains in solution is the kinetic solubility limit.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tyrosine Kinase-IN-7 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Tyrosine kinase-IN-7 in in vitro studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Receptor Tyrosine Kinase (RTK) family, with high selectivity for Epidermal Growth Factor Receptor (EGFR) and its common activating mutants.[1][2] It functions by binding to the ATP-binding pocket of the kinase domain, which prevents the phosphorylation of tyrosine residues on EGFR and its downstream substrates.[1][2] This action effectively blocks the signal transduction cascades that drive cell proliferation and survival.[1][2]
Q2: How should I reconstitute and store this compound?
A2: For optimal results, reconstitute this compound in cell-culture grade DMSO to create a stock solution of 10 mM. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][3] Store the stock solution at -20°C for up to six months or at -80°C for up to two years.[1] When preparing working solutions, dilute the stock in your cell culture medium. Note that most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration below 0.1% and to include a vehicle-only control in your experiments.[1]
Q3: What is a recommended starting concentration for cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. Therefore, it is highly recommended to perform a dose-response curve to determine the IC50 for your specific model. A good starting range for a dose-response experiment is between 10 nM and 10 µM.[1] For initial experiments aimed at confirming target engagement, a concentration of 5-10 times the biochemical IC50 is often effective.[1]
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct method to confirm the activity of this compound is to perform a western blot to assess the phosphorylation status of EGFR and its key downstream targets, such as AKT and ERK.[1] Following treatment with the inhibitor, you should observe a significant decrease in phosphorylated EGFR (p-EGFR) without a change in the total EGFR protein levels.[1] This result confirms that the inhibitor is engaging its target and blocking its kinase activity.[1]
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound [2]
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
| IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. |
Table 2: Anti-proliferative Activity of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | [Data not available] |
| IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%. |
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Western Blot for p-EGFR Inhibition
This protocol outlines the steps to verify the target engagement of this compound by measuring the phosphorylation of EGFR.[1]
Methodology:
-
Cell Culture: Plate A431 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Starve cells in serum-free media for 4 hours. Pre-treat cells with vehicle (0.1% DMSO) or varying concentrations of this compound for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (Tyr1068) overnight at 4°C.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.
Caption: Workflow for Western Blot analysis of this compound activity.
Protocol 2: Cell Proliferation Assay (IC50 Determination)
This protocol provides a method for determining the IC50 of this compound in a cancer cell line.[1]
Methodology:
-
Cell Seeding: Seed HCC827 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from 20 µM to 20 nM. Include a vehicle-only control.
-
Treatment: Remove the media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guides
Q: I treated my cells with this compound but see no decrease in the phosphorylation of downstream targets like p-AKT or p-ERK. What went wrong?
A: This is a common issue that can point to several factors. Use the following logical workflow to troubleshoot:
Caption: Troubleshooting logic for lack of downstream inhibition.
Best Practices Checklist:
-
Vehicle Control: Did you include a DMSO-only control? This is essential to confirm that the vehicle itself is not affecting the signaling pathway.
-
Inhibitor Integrity: Has the this compound stock solution been stored correctly and have you avoided multiple freeze-thaw cycles?[1][3] Consider preparing fresh dilutions.
-
Cell Line Verification: Confirm that your cell line expresses EGFR and is dependent on its signaling for proliferation.
-
Concentration and Duration: You may need to optimize the concentration of the inhibitor and the duration of treatment. A higher concentration or a longer incubation time might be necessary.
Q: The IC50 value from my cell proliferation assay is much higher than what is reported in the datasheet. Why might this be?
A: Discrepancies in IC50 values can arise from several experimental variables.
-
Cell Seeding Density: Ensure that you are using a consistent and optimized cell seeding density. Overly confluent or sparse cultures can affect drug sensitivity.[4]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[4]
-
Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value. Ensure your incubation time is consistent with established protocols.
-
Reagent Preparation: Always prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.[3][4]
-
Assay Method: Different cell viability assays can yield different IC50 values. Ensure the assay you are using is appropriate for your cell line and experimental conditions.
Q: My this compound precipitated after being added to the cell culture medium. What should I do?
A: Precipitation is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final Concentration: Ensure the final concentration of this compound does not exceed its aqueous solubility limit. You may need to perform a solubility test.[5]
-
Dilution Method: Avoid adding a highly concentrated DMSO stock directly to a large volume of media. Instead, perform serial dilutions, first into a smaller volume of media or a serum-containing solution, before adding it to your final culture volume.[5]
-
Serum Concentration: Fetal bovine serum (FBS) contains proteins that can help solubilize hydrophobic compounds. Increasing the serum percentage in your media might prevent precipitation.[5]
Q: I am observing a decrease in the inhibitory effect of this compound over time in my multi-day experiment. Why is this happening?
A: The loss of activity over time suggests that this compound may be unstable in your cell culture conditions.
-
Inhibitor Stability: Small molecule inhibitors can degrade in aqueous solutions over time. It is recommended to perform experiments with freshly prepared dilutions. For longer-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.
-
Metabolism: Cells may metabolize the inhibitor, reducing its effective concentration.
-
Assess Stability: You can assess the stability of your compound in your specific cell culture medium over time using techniques like HPLC.[5]
Caption: Workflow for assessing inhibitor stability via HPLC.
References
"Tyrosine kinase-IN-7" western blot troubleshooting for phospho-proteins
Welcome to the technical support center for Tyrosine kinase-IN-7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for western blot analysis of phospho-proteins when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It effectively targets both wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant, which is a common mechanism of resistance to other EGFR inhibitors.
Q2: How does this compound work?
A2: this compound functions by binding to the ATP-binding site of the EGFR enzyme. This action prevents the autophosphorylation of tyrosine residues on EGFR and subsequently blocks the activation of downstream signaling pathways, leading to an inhibition of cancer cell proliferation and survival.
Q3: I treated my cells with this compound, but I still see a strong signal for my phosphorylated protein of interest. What could be the reason?
A3: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit EGFR phosphorylation in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Duration: The incubation time with the inhibitor might be too short. A time-course experiment is advisable to determine the point of maximal inhibition.
-
Alternative Signaling Pathways: The phosphorylation of your protein of interest might be regulated by other kinases or signaling pathways that are not dependent on EGFR.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to EGFR inhibition.
Q4: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent when performing a western blot for phospho-proteins after treatment with this compound?
A4: It is highly recommended to use 3-5% BSA in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent.[1] Non-fat dry milk contains casein, which is a phosphoprotein. This can lead to high background noise due to cross-reactivity with the phospho-specific antibodies, potentially obscuring the true signal of your target protein.[1]
Q5: Why is it important to probe for total protein levels in addition to the phosphorylated form?
A5: Probing for the total protein level serves as a crucial loading control.[2] It allows you to normalize the phosphorylated protein signal to the total amount of the protein present in each sample. This is essential to determine if the changes in phosphorylation are due to the effect of this compound or simply due to variations in the amount of protein loaded in each lane.
Troubleshooting Guide for Phospho-Protein Western Blotting with this compound
This guide addresses common issues encountered during western blot analysis of phosphorylated proteins following cell treatment with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Phospho-Protein | Ineffective Inhibition: this compound did not effectively inhibit the signaling pathway. | - Perform a dose-response and time-course experiment to optimize inhibitor concentration and treatment duration.- Ensure the inhibitor was stored correctly and is not degraded. |
| Low Abundance of Phospho-Protein: The target protein may have a low level of phosphorylation at baseline or after treatment. | - Increase the amount of protein loaded onto the gel (up to 50-100 µg of total protein).[3]- Use a more sensitive ECL substrate.[2]- Consider enriching your sample for the protein of interest via immunoprecipitation (IP).[2] | |
| Dephosphorylation of Sample: Phosphatases in the cell lysate have removed the phosphate (B84403) groups from your target protein. | - Always work on ice.[2]- Use ice-cold buffers.[2]- Add a fresh cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use.[2][3][4][5] | |
| Inefficient Protein Transfer: The protein of interest, especially if it is large like EGFR (~175 kDa), may not have transferred efficiently from the gel to the membrane. | - For large proteins, consider a wet transfer overnight at 4°C.[1]- Adding a small amount of SDS (e.g., 0.05%) to the transfer buffer can aid in the transfer of large proteins.[6] | |
| High Background | Inappropriate Blocking Agent: Use of milk for blocking. | - Use 3-5% BSA in TBST for blocking.[1][2] |
| Antibody Concentration Too High: The concentration of the primary or secondary antibody is too high, leading to non-specific binding. | - Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[1] | |
| Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies. | - Increase the number and duration of wash steps with TBST (e.g., 3-5 washes of 5-10 minutes each).[1] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate. | - Use a highly specific and validated antibody. Check the manufacturer's datasheet for validation data.- Optimize the antibody dilution. |
| Protein Degradation: Proteases in the lysate have degraded the target protein, leading to smaller, non-specific bands. | - Ensure a fresh protease inhibitor cocktail is added to the lysis buffer.[3]- Keep samples on ice at all times during preparation.[2] |
Quantitative Data
The inhibitory activity of this compound is summarized below. This data is crucial for determining the appropriate concentration range for your experiments.
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
| IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. |
Experimental Protocols
Detailed Protocol: Western Blot for Phospho-Proteins After this compound Treatment
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate or 10 cm dish and grow to 70-80% confluency.
-
If studying ligand-induced phosphorylation, serum-starve the cells for 16-24 hours prior to treatment.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined duration.
-
If applicable, stimulate the cells with a ligand (e.g., EGF) for a specified time before harvesting.
2. Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[7]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[4][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using the lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[8]
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (specific for the phosphorylated protein of interest) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using a digital imaging system or X-ray film.[9]
7. Stripping and Re-probing (for Total Protein):
-
To normalize the data, the membrane can be stripped and re-probed for the total form of the protein of interest and/or a loading control (e.g., GAPDH, β-actin).
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the primary antibody for the total protein or loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"Tyrosine kinase-IN-7" and MTT assay interference
Welcome to the technical support center for Tyrosine Kinase-IN-7 (TKI-IN-7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges, with a specific focus on interference with the MTT cell viability assay.
Troubleshooting Guide: MTT Assay Interference with this compound
Researchers using this compound (TKI-IN-7) may observe unexpected results with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability. As a tyrosine kinase inhibitor, TKI-IN-7 may interfere with cellular metabolic processes, which can lead to an over- or underestimation of cell viability. This guide provides troubleshooting steps to identify and mitigate such interference.
Observed Issue: Discrepancy in cell viability results when using TKI-IN-7 with the MTT assay (e.g., higher than expected viability, inconsistent dose-response curves).
Potential Causes and Solutions
| Potential Cause | Description | Recommended Troubleshooting Steps |
| Alteration of Cellular Metabolism | Tyrosine kinase inhibitors can alter cellular metabolic pathways, including mitochondrial respiration.[1][2][3] This can affect the ability of cellular dehydrogenases to reduce MTT to formazan (B1609692), independent of cell viability.[4] | 1. Confirm TKI-IN-7 Activity: Use Western blotting to confirm that TKI-IN-7 is inhibiting the phosphorylation of its target kinase and downstream effectors. A decrease in the phosphorylated target protein indicates the compound is active.[5] 2. Use an Alternative Viability Assay: Employ a non-metabolic assay or one with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®)[6][7][8][9][10] or a dye-exclusion method. |
| Direct Chemical Interference | TKI-IN-7 may directly reduce the MTT reagent to formazan in a cell-free environment, leading to a false-positive signal for cell viability.[1] | Perform a Cell-Free Control Experiment: 1. Prepare wells with culture medium and serial dilutions of TKI-IN-7 (at the same concentrations used in your cell-based assay). 2. Add MTT reagent to these wells. 3. Incubate for the same duration as your cell-based assay. 4. If a color change is observed, this indicates direct chemical interference. |
| Interaction with Formazan Crystals | The chemical properties of TKI-IN-7 could potentially interfere with the solubilization of formazan crystals, leading to inaccurate absorbance readings. | Microscopic Examination: Before adding the solubilization buffer, visually inspect the formazan crystals in both treated and untreated wells under a microscope. Note any differences in crystal morphology or distribution. |
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an increase in viability at higher concentrations of TKI-IN-7. What could be the cause?
A1: This paradoxical result is a strong indicator of assay interference. Tyrosine kinase inhibitors have been reported to increase the rate of MTT reduction, which can be misinterpreted as increased cell viability.[4] This may be due to the inhibitor inducing a metabolic shift in the cells or by directly reducing the MTT reagent itself. We strongly recommend performing the troubleshooting steps outlined above, particularly the cell-free control experiment and confirming target inhibition via Western blot.
Q2: How can I confirm that this compound is active in my cells if the MTT assay is unreliable?
A2: The most direct method to confirm the activity of TKI-IN-7 is to assess the phosphorylation status of its intended target kinase.[5] You can perform a Western blot to measure the levels of the phosphorylated form of the target protein in cells treated with TKI-IN-7 compared to untreated or vehicle-treated controls. A significant decrease in the phosphorylated protein, without a change in the total protein level, confirms that the inhibitor is engaging its target.[5]
Q3: What are the best alternative assays to MTT when working with TKI-IN-7?
A3: We recommend using assays that measure different markers of cell viability. Excellent alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in cells, which is a key indicator of metabolic activity and cell viability.[6][7][8][9][10] They are generally less susceptible to interference from compounds that affect mitochondrial reductase activity.
-
Resazurin (AlamarBlue®) Assay: This is another redox-based assay, but it is sometimes less prone to interference than MTT.[11][12][13][14][15] However, it is still advisable to perform control experiments to rule out any interference.
-
Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.
-
Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7): These methods distinguish between viable and non-viable cells based on membrane integrity.
Q4: What should I do if I suspect TKI-IN-7 is directly reducing the MTT reagent?
A4: If the cell-free control experiment confirms direct reduction of MTT by TKI-IN-7, the MTT assay is not a suitable method for assessing cell viability with this compound. You must switch to an alternative assay that is not based on the reduction of a tetrazolium salt. ATP-based assays or dye exclusion methods are highly recommended in this scenario.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key processes.
Caption: Potential mechanisms of TKI-IN-7 interference with the MTT assay.
Caption: Troubleshooting workflow for unexpected MTT assay results with TKI-IN-7.
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to test for direct chemical interference of TKI-IN-7 with the MTT reagent.
Materials:
-
96-well plate
-
Cell culture medium (the same used for your cell-based assays)
-
This compound (TKI-IN-7) stock solution
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare serial dilutions of TKI-IN-7 in cell culture medium in a 96-well plate. The final concentrations should match those used in your cell viability experiments. Include a vehicle-only control (e.g., medium with DMSO).
-
Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
Interpretation: An increase in absorbance in the wells containing TKI-IN-7 compared to the vehicle control indicates direct reduction of MTT by the compound.
Protocol 2: Resazurin (AlamarBlue®) Cell Viability Assay
This protocol provides an alternative method to the MTT assay for assessing cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
TKI-IN-7
-
Resazurin solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with serial dilutions of TKI-IN-7 for the desired exposure time. Include untreated and vehicle-only controls.
-
Add Resazurin solution to each well to a final concentration of 10% of the total volume.[12]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your specific cell line.[11]
-
Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11]
-
Data Analysis: The fluorescence signal is proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a luminescent assay for quantifying ATP as a measure of cell viability.
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
TKI-IN-7
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach.
-
Treat cells with serial dilutions of TKI-IN-7 for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells. Express viability as a percentage relative to the vehicle control.
References
- 1. The relevance of tyrosine kinase inhibitors for global metabolic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in cellular metabolisms after TKI therapy for Philadelphia chromosome-positive leukemia in children: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations in cellular metabolisms after TKI therapy for Philadelphia chromosome-positive leukemia in children: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. scribd.com [scribd.com]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. labbox.es [labbox.es]
- 13. tribioscience.com [tribioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
"Tyrosine kinase-IN-7" stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Tyrosine Kinase-IN-7, along with troubleshooting guides to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[1]
Q2: How should I prepare working solutions of this compound for cell-based assays?
It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in a suitable anhydrous solvent like DMSO.[1][2] For cell-based assays, this stock solution should then be serially diluted in your cell culture medium to the final desired concentration immediately before use.[1] Avoid prolonged storage of the inhibitor in aqueous-based media, as this can lead to degradation.[1]
Q3: Can I store this compound diluted in cell culture medium?
It is not recommended to store this compound in cell culture medium for extended periods.[1] Components within the medium, such as proteins and varying pH levels, can contribute to the degradation of the inhibitor.[1] Always prepare fresh dilutions from your frozen DMSO stock for each experiment.[1][3]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, similar small molecules are susceptible to hydrolysis, oxidation, and photodecomposition.[1] The stability of the compound can be significantly influenced by the pH, temperature, and composition of the solvent or buffer.[1] It is advisable to protect solutions from light.[1][2]
Q5: What should I do if the inhibitor precipitates after being added to my cell culture medium?
Precipitation is a common issue often related to poor aqueous solubility.[2] To troubleshoot this, you can:
-
Ensure the final concentration does not exceed its aqueous solubility limit.[2]
-
Perform serial dilutions rather than adding a highly concentrated stock directly to a large volume of media.[2]
-
Consider increasing the serum concentration in your media, as proteins like albumin can help solubilize hydrophobic compounds.[2]
Data Summary
Storage and Solution Stability
| Form | Solvent/Medium | Storage Temperature | Recommended Duration |
| Solid | - | -20°C | Long-term |
| Stock Solution | DMSO | -80°C | Short to medium-term (aliquoted) |
| Working Dilution | Cell Culture Medium | 37°C | For immediate use only |
Hypothetical Stability in Cell Culture Media
The following table presents hypothetical stability data for this compound to illustrate how its stability can be affected by the culture medium.
| Media Type | Supplement | Half-life (hours) at 37°C |
| DMEM | 10% FBS | 18 |
| RPMI-1640 | 10% FBS | 20 |
| DMEM | No Serum | 12 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes. Researchers should determine the stability of this compound in their specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected inhibition in my assay.
This could be due to several factors:
-
Degradation of the inhibitor: Ensure that the solid compound and stock solutions have been stored correctly at the recommended temperatures.[1] Prepare fresh working solutions for each experiment.
-
Precipitation of the inhibitor: The inhibitor may have precipitated out of solution, especially in aqueous buffers.[1] Visually inspect solutions for precipitates.
-
Long incubation times: For experiments lasting several days (e.g., 72-hour proliferation assays), the inhibitor may be metabolized or degraded.[4] Consider replenishing the media with a fresh inhibitor every 24-48 hours.[4]
-
Serum protein binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the inhibitor.[4] If your cells can tolerate it, consider running the assay in a lower serum concentration.[4]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Stock Solution Preparation (10 mM in DMSO):
-
Allow the solid this compound vial to equilibrate to room temperature before opening.[1]
-
Weigh the required amount of the inhibitor.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.[1]
-
Gently vortex or sonicate the vial to ensure the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use vials and store at -80°C.[1]
Working Solution Preparation (for cell-based assays):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.[1]
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentration.[1]
-
Use the freshly prepared working solution immediately.
Protocol 2: Assessment of Inhibitor Stability in Cell Culture Medium via HPLC
This protocol outlines a method to determine the rate of degradation of this compound in a specific cell culture medium.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Spike the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.[2]
-
T=0 Sample: Immediately take an aliquot for the T=0 time point.[2]
-
Incubation: Place the medium containing the inhibitor in an incubator at 37°C with 5% CO2.[2]
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.[2]
-
Sample Processing: To precipitate proteins, add 2 volumes of ice-cold acetonitrile (B52724) to each sample (e.g., 400 µL acetonitrile for 200 µL of medium). Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a new tube for HPLC analysis.[2]
-
HPLC Analysis: Inject the supernatant onto an HPLC system. Use a suitable mobile phase gradient to separate the parent compound from any degradation products. Monitor the elution profile using a UV detector at a wavelength where the inhibitor has maximum absorbance.[2]
-
Data Analysis: Quantify the peak area of the inhibitor at each time point. Normalize the peak areas to the T=0 time point to determine the percentage of remaining inhibitor. Plot the percentage of remaining inhibitor against time to calculate its half-life.[2]
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[4][5] It functions by competitively binding to the ATP-binding pocket of the EGFR kinase domain.[3][4] This prevents the autophosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling cascades, such as the AKT and ERK pathways, that promote cell proliferation and survival.[3][4]
References
Technical Support Center: Managing "Tyrosine kinase-IN-7" Variability in Replicate Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for experiments involving "Tyrosine kinase-IN-7" (TKI-IN-7). Our goal is to help you achieve more consistent and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by binding to the ATP-binding site within the kinase domain of EGFR, which prevents the autophosphorylation of tyrosine residues on the receptor and subsequently blocks downstream signaling pathways.[1][2] This inhibition of signal transduction ultimately leads to a decrease in cancer cell proliferation and survival.[1]
Q2: Which forms of EGFR is TKI-IN-7 effective against?
A2: TKI-IN-7 has been shown to be effective against both wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant.[1] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[1]
Q3: What are the recommended storage and handling conditions for TKI-IN-7?
A3: For long-term stability, TKI-IN-7 should be stored as a solid at -20°C.[3] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles.[3] It is not recommended to store TKI-IN-7 in cell culture medium for extended periods, as components in the medium can contribute to its degradation.[3] Always protect the compound and its solutions from light.[3]
Q4: I'm observing precipitation when I dilute my TKI-IN-7 stock solution in cell culture media. What should I do?
A4: Precipitation is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this problem:
-
Check Final Concentration: Ensure your final concentration does not exceed the aqueous solubility limit of TKI-IN-7.
-
Optimize Dilution Method: Avoid adding a highly concentrated DMSO stock directly to a large volume of media. Instead, perform serial dilutions, first into a smaller volume of media or a serum-containing solution, before adding it to the final culture volume.[4]
-
Increase Serum Concentration: Proteins in fetal bovine serum (FBS), like albumin, can help to solubilize hydrophobic compounds.[4]
-
Consider Alternative Solvents: While DMSO is common, other solvents might be more suitable, but always test for solvent toxicity in your specific cell line.[4]
Q5: My IC50 values for TKI-IN-7 are inconsistent between experiments. What are the common causes?
A5: Inconsistent IC50 values can arise from several factors:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell lines are authentic, free of mycoplasma contamination, and used at a consistent and low passage number.[5]
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the assay outcome. It is crucial to maintain a consistent seeding density.[5]
-
Cell Health and Growth Phase: Use healthy cells that are in the logarithmic growth phase for your assays.[5]
-
-
Compound-Related Issues:
-
Assay Protocol Variability:
Q6: How can I investigate potential off-target effects of TKI-IN-7?
A6: While specific off-target effects for TKI-IN-7 are not extensively documented, it is a critical aspect to consider for any kinase inhibitor. General strategies to investigate off-target effects include:
-
Dose-Response Analysis: On-target effects typically show a clear dose-response relationship, while off-target effects may only appear at higher concentrations.[8]
-
Rescue Experiments: If possible, overexpressing a resistant mutant of EGFR should rescue the observed phenotype, indicating an on-target effect.[8]
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce EGFR expression should mimic the effects of the inhibitor.[8]
-
Kinase Profiling: Screening TKI-IN-7 against a panel of other kinases can identify potential off-target interactions.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both biochemical and cellular assays.
| Assay Type | Target/Cell Line | Cancer Type | IC50 (µM) | Reference |
| Biochemical | EGFR (Wild-Type) | - | 0.630 | [1] |
| Biochemical | EGFR (T790M Mutant) | - | 0.956 | [1] |
| Anti-proliferative | HepG2 | Hepatocellular Carcinoma | 2.34 | [1] |
Visualized Guides and Workflows
EGFR Signaling Pathway and Point of Inhibition
Caption: Simplified EGFR signaling cascade and the inhibitory action of TKI-IN-7.
General Experimental Workflow for Assessing TKI-IN-7 Efficacy
Caption: A standard workflow for evaluating the efficacy of TKI-IN-7.
Troubleshooting Decision Tree for Experimental Variability
Caption: A decision tree to diagnose sources of experimental variability.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR (p-EGFR) Inhibition
This protocol details the steps to verify the target engagement of TKI-IN-7 by measuring the phosphorylation of EGFR.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, H1975) in 6-well plates and grow to 70-80% confluency.[9]
-
For ligand-induced phosphorylation, serum-starve the cells for 16-24 hours.[9]
-
Pre-treat cells with varying concentrations of TKI-IN-7 (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours).[2]
-
Stimulate cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.[2][10]
-
-
Cell Lysis:
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.[10]
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
-
Western Blotting:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[10]
-
-
Data Analysis:
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method for determining the IC50 of TKI-IN-7 in a cancer cell line.
Methodology:
-
Cell Seeding:
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X serial dilution of TKI-IN-7 in complete medium. A common starting range is from 20 µM to 10 nM.[2] Include a vehicle-only control (containing the same final concentration of DMSO as the highest TKI-IN-7 concentration).[2]
-
Remove the old media and add 100 µL of the prepared inhibitor dilutions to the respective wells.[2][6]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Solubilization:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][11]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6][8]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the crystals.[6][12]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[6][14]
-
Subtract the average absorbance of the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set as 100% viability).[5]
-
Plot the normalized viability against the logarithm of the TKI-IN-7 concentration and use non-linear regression to determine the IC50 value.[5]
-
Protocol 3: Assessing TKI-IN-7 Stability in Cell Culture Media
This protocol outlines a method to determine the rate of degradation of TKI-IN-7 in a specific cell culture medium over time using HPLC.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of TKI-IN-7 in DMSO.
-
Spike the cell culture medium (with and without 10% FBS) with TKI-IN-7 to a final concentration of 10 µM. Prepare a sufficient volume for all time points.[1]
-
-
Incubation and Sampling:
-
Dispense 1 mL of the TKI-IN-7 containing medium into triplicate wells of a 24-well plate for each condition.[1]
-
Immediately collect an aliquot for the T=0 time point.[1]
-
Incubate the plate at 37°C with 5% CO2.[1]
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.[1]
-
-
Sample Processing:
-
To precipitate proteins, add a sufficient volume of ice-cold acetonitrile (B52724) (e.g., 2-4 volumes) to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable mobile phase gradient to separate TKI-IN-7 from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where TKI-IN-7 has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of TKI-IN-7 at each time point.
-
Normalize the peak areas to the T=0 time point to determine the percentage of remaining TKI-IN-7.[1]
-
Plot the percentage of remaining TKI-IN-7 against time to determine its stability profile and calculate the half-life.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
Validation & Comparative
A Comparative Analysis of Tyrosine Kinase-IN-7 and Osimertinib in Targeting EGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, Tyrosine kinase-IN-7 and osimertinib (B560133), focusing on their efficacy in targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers, particularly non-small cell lung cancer (NSCLC). While osimertinib is a clinically approved and well-characterized third-generation EGFR inhibitor, this compound is a research compound with more limited publicly available data. This comparison aims to present the existing experimental data objectively to aid researchers in their understanding of these two molecules.
Mechanism of Action and Target Specificity
Both this compound and osimertinib are small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1] It is designed to be highly selective for both EGFR sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] This selectivity for mutant forms of EGFR over the wild-type version contributes to a more favorable safety profile by reducing off-target effects.[1]
This compound is described as a potent inhibitor of both wild-type EGFR and the clinically relevant T790M mutant. This suggests a broader spectrum of activity compared to the highly selective osimertinib, but also raises the possibility of increased toxicity due to the inhibition of wild-type EGFR.
Data Presentation
The following tables summarize the available quantitative data for this compound and osimertinib, allowing for a direct comparison of their inhibitory activities.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| This compound | EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 | |
| Osimertinib | EGFR (Exon 19 Del/T790M) | ~0.006 |
| EGFR (L858R/T790M) | ~0.006 | |
| EGFR (Wild-Type) | ~0.496 |
Note: Osimertinib IC50 values are approximate and compiled from various sources. The potency of osimertinib against mutant EGFR is significantly higher than for wild-type EGFR.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | Wild-Type | 1.89 |
| A549 | Lung Adenocarcinoma | Wild-Type | 2.56 | |
| Osimertinib | PC-9 | Lung Adenocarcinoma | Exon 19 deletion | ~0.018 |
| H1975 | Lung Adenocarcinoma | L858R/T790M | ~0.008 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Biochemical Kinase Assay (for IC50 determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (Wild-Type and T790M mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compounds (this compound, osimertinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a common method to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HepG2, A549, PC-9, H1975)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of key downstream signaling proteins.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat the cells with the inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and the points of inhibition for this compound and osimertinib.
Caption: EGFR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Concluding Remarks
Osimertinib is a potent and selective third-generation EGFR inhibitor with well-documented efficacy against both sensitizing and T790M resistance mutations in NSCLC, coupled with a favorable safety profile due to its sparing of wild-type EGFR.[1] In contrast, this compound demonstrates inhibitory activity against both wild-type and T790M mutant EGFR. The available data suggests it is less potent than osimertinib against the T790M mutant and its activity against wild-type EGFR may lead to a different toxicity profile.
A comprehensive head-to-head comparison is challenging due to the limited availability of in vivo efficacy and detailed downstream signaling data for this compound. Further studies are required to fully elucidate the therapeutic potential and selectivity profile of this compound and to directly compare its performance against established inhibitors like osimertinib. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into novel EGFR inhibitors.
References
A Comparative Guide to Tyrosine Kinase-IN-7: An EGFR Inhibitor
In the landscape of targeted cancer therapy, small molecule tyrosine kinase inhibitors (TKIs) are a cornerstone of precision medicine. This guide provides a detailed comparative analysis of the investigational agent, Tyrosine kinase-IN-7, against established epidermal growth factor receptor (EGFR) inhibitors. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biochemical and cellular activities, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound, also identified as compound 13h, is a novel quinazolinone derivative that functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Pre-clinical data indicate that it exhibits inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant.[1] The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR TKIs.[1] By binding to the ATP-binding site of the enzyme, this compound blocks the phosphorylation of tyrosine residues on EGFR and downstream signaling substrates.[1] This interruption of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.[1]
Kinase Profile and Selectivity
A comprehensive kinome scan for this compound is not publicly available. However, to provide a representative selectivity profile for its structural class, the kinome scans of the quinazoline-based EGFR inhibitors, Gefitinib and Erlotinib, are presented below. It is important to note that while these inhibitors share a common scaffold, their selectivity profiles can vary.
Table 1: Biochemical Inhibitory Activity of this compound and Comparator EGFR Inhibitors
| Kinase Target | This compound IC50 (µM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR (Wild-Type) | 0.630[1] | 2-37 | 2 | ~19 |
| EGFR (T790M Mutant) | 0.956[1] | - | - | 1.19 |
Table 2: Selectivity Profile of Gefitinib (Representative Quinazoline-based EGFR inhibitor)
| Kinase | Dissociation Constant (Kd) (nM) |
| EGFR (L858R) | 1.9 |
| EGFR | 3.5 |
| ERBB2 | 3400 |
| EPHB4 | 29 |
| YES1 | 160 |
| SRC | 210 |
| LCK | >10000 |
| FYN | >10000 |
| HCK | >10000 |
| FGR | >10000 |
| BLK | >10000 |
| LYN | >10000 |
| Data from LINCS Data Portal. The KINOMEscan assay platform was used, based on a competition binding assay. |
Table 3: Selectivity Profile of Erlotinib (Representative Quinazoline-based EGFR inhibitor)
| Kinase | Dissociation Constant (Kd) (nM) |
| EGFR | 1 |
| ERBB2 | 480 |
| ERBB4 | 400 |
| TEC | 33 |
| TXK | 15 |
| BTK | 61 |
| ITK | 110 |
| BLK | 150 |
| BMX | 260 |
| LCK | 340 |
| SRC | 470 |
| Data from LINCS Data Portal. The KINOMEscan assay platform was used, based on a competition binding assay.[2] |
Cellular Activity
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. A direct comparison with other EGFR inhibitors is limited by the availability of public data for the same cell lines under identical experimental conditions.
Table 4: Anti-proliferative Activity of this compound and Comparator Inhibitors
| Cell Line | Cancer Type | This compound IC50 (µM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Osimertinib IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 13.02 | ~10-20 | ~5-15 | Data not readily available |
| HCT-116 | Colorectal Carcinoma | 10.14 | ~8-15 | ~5-10 | Data not readily available |
| MCF-7 | Breast Cancer | 12.68 | ~5-10 | ~5-10 | Data not readily available |
| A431 | Epidermoid Carcinoma | 47.05 | ~0.01-0.1 | ~0.02-0.2 | Data not readily available |
Experimental Protocols
In Vitro Kinase Assay (for IC50 determination)
The inhibitory activity of this compound against EGFR was likely determined using a biochemical kinase assay. A general protocol for such an assay is as follows:
-
Enzyme and Substrate Preparation : Recombinant human EGFR (wild-type or T790M mutant) and a suitable peptide substrate are prepared in assay buffer.
-
Compound Dilution : The test compound (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated together in the presence of ATP to initiate the phosphorylation reaction. The reaction is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. A common method is to measure the amount of ADP produced using a commercially available kit such as ADP-Glo™. The luminescence signal, which is proportional to the amount of ADP generated, is read using a luminometer.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
KINOMEscan Selectivity Profiling
The KINOMEscan platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Components : The assay consists of three main components: a DNA-tagged kinase, the immobilized ligand, and the test compound.
-
Procedure : The three components are combined, and if the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification : The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).
-
Data Interpretation : A reduced amount of kinase bound to the solid support in the presence of the test compound indicates binding. Dissociation constants (Kd) are determined by measuring the amount of kinase captured as a function of the test compound concentration.[2]
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly assessed using an MTT assay.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
References
Validating In Vivo Target Engagement of Tyrosine Kinase-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of "Tyrosine kinase-IN-7" (TKI-7), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As specific in vivo data for TKI-7 is not yet publicly available, this guide will leverage data from structurally and functionally similar diaminopyrimidine-based, mutant-selective EGFR inhibitors to provide a robust framework for experimental design and data interpretation.
Introduction to this compound
This compound is an ATP-competitive inhibitor targeting the EGFR, with notable activity against both wild-type EGFR and the clinically significant T790M resistance mutant.[1] Validating that TKI-7 engages with its intended target in a living organism is a critical step in its preclinical development, providing a direct link between target modulation and therapeutic efficacy.
Core Signaling Pathway
TKI-7 exerts its therapeutic effect by inhibiting the autophosphorylation of EGFR, thereby blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.
Comparative Analysis of In Vivo Target Engagement Methods
Validating target engagement in vivo can be achieved through a combination of pharmacodynamic (PD) biomarker analysis, tumor growth inhibition studies, and advanced imaging techniques. Below is a comparison of these methods, with representative data from similar mutant-selective EGFR inhibitors.
Method 1: Pharmacodynamic (PD) Biomarker Analysis in Xenograft Tumors
This is the most direct method to confirm target engagement. It involves treating tumor-bearing animals with the inhibitor and subsequently analyzing tumor lysates for the phosphorylation status of the target and downstream signaling proteins.
Experimental Workflow:
References
Combination Therapy of Tyrosine Kinase-IN-7 with Other TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and survival. "Tyrosine kinase-IN-7" (TKI-IN-7) is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating activity against both wild-type EGFR and the clinically relevant T790M resistance mutation. While monotherapy with TKIs can be effective, the development of resistance is a significant challenge. Combination therapy, particularly with other TKIs, presents a promising strategy to enhance efficacy, overcome resistance, and improve patient outcomes.
This guide provides a comparative overview of the potential for "this compound" in combination with other TKIs. It is important to note that as of the latest literature review, no specific preclinical or clinical data for "this compound" in combination with other TKIs has been publicly reported. Therefore, this guide will focus on the established principles of TKI combination therapies, using well-documented examples of other EGFR TKIs to illustrate potential strategies and experimental considerations. The data and protocols presented are based on analogous TKI combination studies and should be adapted and validated for "this compound" in a research setting.
Rationale for TKI Combination Therapy
Combining TKIs can offer several advantages:
-
Overcoming Resistance: Targeting multiple nodes in a signaling pathway or targeting parallel pathways can prevent or overcome resistance mechanisms.
-
Synergistic Efficacy: Two TKIs may work together to produce a greater anti-cancer effect than the sum of their individual effects.
-
Broadened Target Coverage: Combining TKIs with different target profiles can address tumor heterogeneity.
Quantitative Data on "this compound" (Monotherapy)
The following table summarizes the known inhibitory activity of "this compound" as a single agent. This data serves as a baseline for designing and interpreting future combination studies.
| Target | IC50 (µM) | Cancer Type | Cell Line |
| EGFR (Wild-Type) | 0.630 | - | Biochemical Assay |
| EGFR (T790M Mutant) | 0.956 | - | Biochemical Assay |
| - | - | Hepatocellular Carcinoma | HepG2 |
Hypothetical Combination Strategies for "this compound"
Based on the mechanisms of action of other EGFR TKIs, several combination strategies could be envisioned for "this compound":
-
Dual EGFR Blockade: Combining "this compound" with another EGFR TKI that has a different binding mode or targets a different resistance mutation.
-
Targeting Parallel Pathways: Combining "this compound" with a TKI that inhibits a key survival pathway that is not dependent on EGFR signaling, such as MET, AXL, or MEK.
-
Vertical Pathway Inhibition: Combining "this compound" with a TKI that inhibits a downstream effector of the EGFR pathway, such as a MEK or AKT inhibitor.
Experimental Protocols for Evaluating TKI Combinations
The following are detailed methodologies for key experiments to assess the efficacy of a TKI combination therapy, such as "this compound" with another TKI.
In Vitro Synergy Assessment
Objective: To determine if the combination of "this compound" and another TKI results in synergistic, additive, or antagonistic effects on cancer cell proliferation.
Methodology:
-
Cell Lines: Select a panel of cancer cell lines with relevant genetic backgrounds (e.g., known EGFR mutation status, expression of other targetable kinases).
-
Drug Preparation: Prepare stock solutions of "this compound" and the partner TKI in a suitable solvent (e.g., DMSO).
-
Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of "this compound" and the partner TKI, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTS or CellTiter-Glo assay.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis of Signaling Pathway Modulation
Objective: To investigate the molecular mechanism of the combination therapy by assessing the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture selected cancer cell lines and treat with "this compound", the partner TKI, and the combination at their respective IC50 concentrations for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of relevant proteins (e.g., EGFR, MET, AKT, ERK).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the effect of the combination treatment on the phosphorylation levels of the target proteins.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the TKI combination in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, "this compound" alone, partner TKI alone, and the combination of "this compound" and the partner TKI. Administer the drugs via an appropriate route (e.g., oral gavage) at predetermined doses and schedules.
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Visualizations
Signaling Pathways
The following diagram illustrates the EGFR signaling pathway and potential points of intervention for a combination TKI therapy.
Caption: EGFR signaling pathway and potential TKI combination targets.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating TKI combination therapies.
Caption: Experimental workflow for TKI combination therapy evaluation.
Conclusion
While specific experimental data for "this compound" in combination with other TKIs is not yet available, the established principles of TKI combination therapy provide a strong rationale for exploring such strategies. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to design and execute preclinical studies to evaluate the potential of "this compound" as part of a combination regimen. Future studies are warranted to identify optimal TKI partners for "this compound" and to elucidate the underlying mechanisms of synergy, with the ultimate goal of developing more effective and durable cancer therapies.
Navigating Resistance to Tyrosine Kinase Inhibitors: A Comparative Guide to Tyrosine Kinase-IN-7 and Alternative EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount for the development of next-generation cancer treatments. This guide provides a comprehensive comparison of the investigational EGFR inhibitor, Tyrosine kinase-IN-7, with established alternatives, focusing on the molecular underpinnings of drug resistance supported by experimental data.
Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of cancers driven by specific kinase mutations. However, the emergence of drug resistance remains a significant clinical hurdle. This guide will delve into the known characteristics of this compound and compare its potential resistance profile with that of well-characterized EGFR TKIs, including first-generation (Gefitinib), second-generation (Afatinib), and third-generation (Osimertinib) inhibitors.
Performance Comparison of EGFR Tyrosine Kinase Inhibitors
The efficacy of a TKI is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of cancer cells by 50%. The development of resistance is typically marked by a significant increase in the IC50 value, often considered to be in the range of a 3- to 10-fold increase from the baseline sensitivity.
Below is a comparative summary of the inhibitory activities of this compound and other prominent EGFR TKIs against wild-type EGFR, common activating mutations, and key resistance mutations.
| Inhibitor | Target EGFR Genotype | IC50 (µM) | Kinase Family | Notes |
| This compound | EGFR (Wild-Type) | Data not publicly available | EGFR | Investigational dual inhibitor of wild-type and T790M mutant EGFR. |
| EGFR (T790M Mutant) | Data not publicly available | EGFR | ||
| Gefitinib (B1684475) | EGFR (Wild-Type) | ~0.033 | EGFR | First-generation reversible TKI. |
| EGFR (L858R) | Varies by study | EGFR | Effective against activating mutations. | |
| EGFR (T790M Mutant) | >10 | EGFR | High-level resistance. | |
| Afatinib (B358) | EGFR (Wild-Type) | Varies by study | EGFR, HER2, HER4 | Second-generation irreversible TKI. |
| EGFR (L858R) | Varies by study | EGFR, HER2, HER4 | Potent against activating mutations. | |
| EGFR (T790M Mutant) | ~0.165 | EGFR, HER2, HER4 | Moderately effective, but clinical efficacy can be limited.[1][2] | |
| Osimertinib (B560133) | EGFR (Wild-Type) | Spares wild-type | EGFR | Third-generation irreversible TKI. |
| EGFR (L858R/T790M) | ~0.005 | EGFR | Highly potent against the T790M resistance mutation.[3] | |
| EGFR (C797S Mutant) | Resistance | EGFR | Key resistance mechanism to osimertinib.[4] |
Common Mechanisms of Resistance to EGFR TKIs
Resistance to EGFR TKIs can be broadly categorized into on-target and off-target mechanisms. Understanding these pathways is crucial for predicting and overcoming resistance to novel inhibitors like this compound.
On-Target Resistance: Alterations in the EGFR Gene
The most common form of on-target resistance involves the acquisition of secondary mutations within the EGFR kinase domain.[5] These mutations can sterically hinder the binding of the inhibitor while still permitting ATP to bind, thus maintaining kinase activity.[5]
-
Gatekeeper Mutations: The "gatekeeper" residue is a critical amino acid in the ATP-binding pocket of the kinase. A prime example is the T790M mutation in exon 20 of the EGFR gene, which is the most frequent cause of acquired resistance to first- and second-generation EGFR TKIs.[6] This mutation replaces a smaller threonine residue with a bulkier methionine, impeding the binding of drugs like gefitinib and afatinib.[7]
-
Tertiary Mutations: With the advent of third-generation TKIs like osimertinib, which are designed to overcome the T790M mutation, new tertiary mutations have emerged. The most notable is the C797S mutation , which prevents the covalent binding of irreversible inhibitors like osimertinib.[4]
Off-Target Resistance: Bypassing the Inhibited Pathway
Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR signaling.[5] This can occur through several mechanisms:
-
Amplification of other Receptor Tyrosine Kinases (RTKs): Overexpression of other RTKs, such as MET or HER2 , can provide an alternative route for activating downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.[8][9]
-
Activation of Parallel Signaling Cascades: Mutations or amplification of components in parallel pathways can also confer resistance. For instance, KRAS mutations can lead to constitutive activation of the MAPK pathway, rendering the cells independent of upstream EGFR signaling.[8]
-
Histological Transformation: In some cases, the tumor can undergo a change in its cellular identity, a process known as histological transformation. For example, an EGFR-mutant non-small cell lung cancer (NSCLC) may transform into small cell lung cancer (SCLC), which has a different set of driver mutations and is not dependent on EGFR signaling.[10]
Visualizing Resistance Pathways and Experimental Workflows
To better understand the complex interplay of signaling pathways involved in TKI resistance and the experimental approaches used to study them, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and points of inhibition and resistance.
Caption: General experimental workflow for studying TKI resistance.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the study of TKI resistance. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Generation of TKI-Resistant Cancer Cell Lines
This protocol describes a stepwise dose-escalation method to generate acquired resistance to a TKI in a cancer cell line.[11][12]
Materials:
-
Parental cancer cell line (e.g., PC-9 for EGFR-mutant NSCLC)
-
Complete growth medium
-
Tyrosine Kinase Inhibitor (TKI) stock solution (e.g., this compound, Gefitinib)
-
Cell culture flasks/dishes
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the baseline IC50 of the TKI for the parental cell line.[13]
-
Initial Exposure: Culture the parental cells in their growth medium containing the TKI at a concentration equal to the IC50.
-
Dose Escalation: Maintain the culture by replacing the medium with fresh TKI-containing medium every 3-4 days. Once the cells resume proliferation at a rate comparable to untreated parental cells, gradually increase the TKI concentration.
-
Establishment of Resistant Line: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of the TKI (e.g., 10-fold the initial IC50).
-
Monoclonal Selection (Optional): To ensure a homogenous resistant cell line, perform single-cell cloning by limiting dilution.[14]
-
Confirmation of Resistance: Perform a cell viability assay to confirm the shift in the IC50 of the resistant cell line compared to the parental line. A 3- to 10-fold increase is often considered an indication of resistance.[5]
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
This protocol outlines the steps to assess the phosphorylation status of EGFR and downstream signaling proteins.[15][16]
Materials:
-
Parental and resistant cell lines
-
TKI for treatment
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the TKI at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the IC50 of a TKI in sensitive and resistant cell lines.[17][18]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
TKI serial dilutions
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the TKI for 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot a dose-response curve to calculate the IC50 value.
Protocol 4: Site-Directed Mutagenesis of EGFR
This protocol allows for the introduction of specific mutations (e.g., T790M, C797S) into an EGFR expression vector to study their effects on TKI sensitivity.[19][20][21]
Materials:
-
Plasmid DNA containing wild-type EGFR
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation.
-
Mutagenic PCR: Perform PCR using the EGFR plasmid as a template and the mutagenic primers to amplify the entire plasmid with the incorporated mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the original, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.
-
Functional Assays: Transfect the mutated EGFR construct into appropriate cell lines to assess its impact on TKI sensitivity.
Conclusion
While specific resistance mechanisms to this compound are yet to be fully elucidated in published literature, the extensive knowledge gained from studying resistance to other EGFR TKIs provides a robust framework for anticipating and investigating potential resistance pathways. The emergence of on-target mutations like T790M and C797S, as well as off-target mechanisms such as MET amplification, are likely to be relevant for this novel inhibitor. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the resistance profile of this compound and other emerging TKIs, ultimately contributing to the development of more durable and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.harvard.edu [news.harvard.edu]
- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of EGFR -dependent and -independent resistance mechanisms to osimertinib and continuation therapy post-progression in EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 20. Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Site-Directed Mutagenesis [protocols.io]
A Comparative Proteomics Guide to Tyrosine Kinase-IN-7 and Alternative EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Tyrosine kinase-IN-7," a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with other established EGFR inhibitors. While direct, large-scale proteomics data for "this compound" is not yet publicly available, this document leverages existing biochemical data and extensive proteomics studies of analogous inhibitors to offer a comprehensive overview for researchers. The guide focuses on the on-target and potential off-target effects, providing a framework for evaluating "this compound" in the context of current cancer therapies targeting EGFR.
Introduction to this compound
"this compound," also known as compound 13h, is a small molecule inhibitor targeting the ATP-binding site of the EGFR tyrosine kinase. It has demonstrated potent inhibitory activity against both wild-type EGFR and the clinically significant T790M mutant, a common mechanism of resistance to first and second-generation EGFR inhibitors. By blocking the phosphorylation of tyrosine residues on EGFR and its downstream substrates, "this compound" effectively disrupts the signaling cascade that promotes cell proliferation and survival in cancer cells.
Comparative Biochemical Activity
The following table summarizes the known biochemical and anti-proliferative activities of "this compound" in comparison to other well-established EGFR inhibitors. This data provides a baseline for understanding its potency and specificity.
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | Cell Line | IC50 (Anti-proliferative Assay) |
| This compound | EGFR (Wild-Type), EGFR (T790M) | 0.630 µM (WT), 0.956 µM (T790M) | HepG2 | 1.2 µM |
| Gefitinib | EGFR | ~2-80 nM | HCC827 (EGFR exon 19 del) | ~10-100 nM |
| Erlotinib | EGFR | ~2 nM | NCI-H3255 (L858R) | ~5-50 nM |
| Osimertinib (AZD9291) | EGFR (T790M, L858R, exon 19 del) | <15 nM | H1975 (L858R, T790M) | ~10-20 nM |
Proteomics Analysis: A Comparative Overview
Quantitative proteomics provides a powerful tool for characterizing the cellular response to kinase inhibitors, revealing both on-target pathway modulation and potential off-target effects. While specific proteomics data for "this compound" is pending, we can infer its likely impact by examining data from other EGFR inhibitors analyzed by similar methods. The following tables present representative proteomics data from studies on Gefitinib and Osimertinib, illustrating the types of changes in protein expression and phosphorylation that can be expected.
Table 1: Representative Changes in Protein Expression in Response to EGFR Inhibition (Gefitinib)
This table showcases proteins with altered abundance in Gefitinib-sensitive lung cancer cell lines, as identified through quantitative proteomics.
| Protein | Function | Fold Change (Treated vs. Control) |
| Epithelial Cell Adhesion Molecule (EpCAM) | Cell adhesion, proliferation | Increased |
| Programmed Cell Death 4 (PDCD4) | Tumor suppressor | Increased |
| ELAV-Like Protein 1 (ELAVL1) | RNA-binding protein, stability | Increased |
| Tumor Necrosis Factor, Alpha-Induced Protein 2 (TNFAIP2) | Inflammatory response | Increased |
| EGFR | Receptor Tyrosine Kinase | Decreased |
Table 2: Representative Phosphorylation Changes in Response to EGFR T790M Inhibition (Osimertinib)
This table highlights key phosphosites that show significant changes in phosphorylation status upon treatment with a third-generation EGFR inhibitor in T790M mutant cells.
| Protein | Phosphosite | Function of Phosphosite | Fold Change (Treated vs. Control) |
| EGFR | pY1197 | Docking site for SHC1 | Decreased |
| STAT5A | pY694 | Dimerization and activation | Decreased |
| Caveolin-1 (CAV1) | pY14 | Regulation of endocytosis | Decreased |
| AHNAK Nucleoprotein | pY160 | Scaffolding protein | Decreased |
| DAPP1 | pY139 | PI3K pathway signaling | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomics studies. Below are representative protocols for the key experiments cited in the comparative analysis.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as HCC827 (EGFR exon 19 deletion, sensitive to first-generation inhibitors) and H1975 (EGFR L858R/T790M mutations, resistant to first-generation inhibitors) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: For proteomics experiments, cells are grown to 70-80% confluency and then treated with the respective tyrosine kinase inhibitor (e.g., "this compound", Gefitinib, Osimertinib) at a predetermined concentration (typically around the IC50 value) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
-
SILAC Labeling: Cells are cultured for at least five passages in SILAC-specific RPMI-1640 medium lacking lysine (B10760008) and arginine, supplemented with either "light" (12C6, 14N2-Lys; 12C6, 14N4-Arg), "medium" (2H4-Lys; 13C6-Arg), or "heavy" (13C6, 15N2-Lys; 13C6, 15N4-Arg) amino acids.
-
Cell Lysis and Protein Digestion: Following inhibitor treatment, cells are lysed in a urea-based buffer. Proteins are quantified, and equal amounts of protein from "light," "medium," and "heavy" labeled cells are mixed. The protein mixture is then reduced, alkylated, and digested with trypsin.
-
Phosphopeptide Enrichment (for Phosphoproteomics): Tryptic peptides are subjected to phosphopeptide enrichment using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The resulting peptide or phosphopeptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: The raw data is processed using software such as MaxQuant to identify and quantify proteins and phosphosites. The ratios of heavy to light (and medium to light) signals are used to determine the relative abundance of proteins or phosphosites between different treatment conditions.
Visualizing Cellular Impact
Diagrams are essential for illustrating the complex biological processes affected by tyrosine kinase inhibitors. The following visualizations, created using the DOT language, depict the EGFR signaling pathway and a typical proteomics workflow.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
A Comparative Guide to the Efficacy of Tyrosine kinase-IN-7 Versus First-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel inhibitor, Tyrosine kinase-IN-7, against first-generation Tyrosine Kinase Inhibitors (TKIs), specifically focusing on their activity against the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to assist researchers in understanding the relative potency and potential advantages of this newer compound in the context of established cancer therapies.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the inhibitory activity of this compound and the first-generation TKIs, gefitinib (B1684475) and erlotinib (B232). The data has been compiled from various sources, and direct comparison of absolute IC50 values should be made with consideration of the different experimental conditions.
Table 1: Biochemical Inhibitory Activity against EGFR Kinase
| Inhibitor | Target EGFR Form | IC50 (µM) |
| This compound | Wild-Type | 0.630[1] |
| T790M Mutant | 0.956[1] | |
| Gefitinib | Wild-Type | ~0.015 - 0.037 |
| L858R Mutant | ~0.02 | |
| T790M Mutant | >10 | |
| Erlotinib | Wild-Type | ~0.002 |
| L858R Mutant | ~0.04 | |
| T790M Mutant | >10 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Relevant EGFR Mutation(s) | IC50 (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | Wild-Type | 4.35[1] |
| Gefitinib | A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | ~0.08 |
| Erlotinib | A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | ~0.1 |
Note on Data: The IC50 values for gefitinib and erlotinib are representative values from publicly available data and may vary depending on the specific assay conditions. The key takeaway is the significantly reduced potency of first-generation TKIs against the T790M resistance mutation, a limitation that this compound appears to overcome.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
EGFR Biochemical Kinase Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase.
Materials:
-
Purified recombinant human EGFR kinase (Wild-Type and T790M mutant)
-
This compound, Gefitinib, Erlotinib (as test compounds)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the EGFR kinase enzyme to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured using a luminometer.
-
The percentage of kinase inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Gefitinib, Erlotinib (as test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-only control.
-
IC50 values are determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Caption: Workflow for biochemical and cell-based efficacy assays.
References
Comparative Analysis of Cross-Resistance Profiles: Tyrosine Kinase-IN-7 and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Cross-Resistance Landscape of Novel and Established EGFR Tyrosine Kinase Inhibitors.
This guide provides a comparative overview of Tyrosine kinase-IN-7, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), and its cross-resistance profile relative to other established tyrosine kinase inhibitors (TKIs). Understanding the nuances of cross-resistance is critical for the strategic development of new cancer therapeutics and for anticipating potential mechanisms of treatment failure. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research and development.
Introduction to this compound
This compound has been identified as a potent inhibitor of both wild-type EGFR and its clinically significant T790M mutant form.[1] The T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors, making compounds active against this mutant of particular interest.[1]
Cross-Resistance Data Summary
Direct experimental cross-resistance studies for cell lines made resistant to this compound are not extensively available in the public domain. However, based on its inhibitory profile against wild-type and T790M EGFR, a comparative cross-resistance profile can be inferred against other well-characterized EGFR TKIs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and key comparator TKIs against sensitive and resistant EGFR-driven cancer cell lines.
| Inhibitor | Cell Line | EGFR Status | IC50 (µM) | Predicted Cross-Resistance |
| This compound | HepG2 | Wild-Type | 0.630[1] | - |
| A549 | Wild-Type | 1.25[1] | - | |
| H1975 | L858R/T790M | 0.956[1] | Likely sensitive to 3rd-gen TKIs | |
| Gefitinib | Various | Activating mutations | Low nM range | High resistance in T790M mutants |
| Erlotinib | Various | Activating mutations | Low nM range | High resistance in T790M mutants |
| Afatinib | Various | Activating mutations | Low nM range | Moderate resistance in T790M mutants |
| Osimertinib | H1975 | L858R/T790M | 0.005[2] | Sensitive to T790M, resistance via C797S |
Note: The predicted cross-resistance is based on the known mechanisms of action of the listed inhibitors and their efficacy against common EGFR mutations. Direct experimental validation with this compound-resistant cell lines is required for confirmation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below are protocols for key experiments.
Generation of TKI-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a tyrosine kinase inhibitor through continuous exposure.
-
Cell Culture: Parental cancer cell lines (e.g., HCC827, PC-9) are cultured in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Initial TKI Exposure: Cells are initially treated with the TKI of interest (e.g., this compound) at a concentration equal to the predetermined IC50 value.
-
Dose Escalation: The medium containing the TKI is replaced every 3-4 days. Once the cells resume a normal proliferation rate, the concentration of the TKI is gradually increased.
-
Confirmation of Resistance: Resistance is confirmed by a significant increase (typically >3-fold) in the IC50 value compared to the parental cell line, as determined by a cell viability assay.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 of a compound, reflecting its potency in inhibiting cell proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of the TKI. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 72 hours at 37°C.
-
MTT Addition: 10 µL of 5 mg/mL MTT reagent is added to each well, and the plate is incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanisms of resistance.
-
Cell Lysis: Parental and resistant cells are treated with the TKI for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, AKT, ERK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Mechanisms of TKI Resistance
The following diagram illustrates the EGFR signaling cascade and highlights key points where resistance to TKIs can emerge.
Caption: EGFR signaling pathways and common TKI resistance mechanisms.
Experimental Workflow for Cross-Resistance Studies
The diagram below outlines a typical workflow for investigating the cross-resistance profile of a novel TKI.
References
A Comparative Guide: Tyrosine Kinase-IN-7 and Lapatinib in HER2-Positive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two tyrosine kinase inhibitors, Tyrosine kinase-IN-7 and Lapatinib (B449), with a focus on their relevance to HER2-positive cancer models. The information presented is based on available preclinical data to assist researchers in evaluating these compounds for their studies.
Executive Summary
Lapatinib is a well-established dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] It is a clinically approved drug for HER2-positive breast cancer. In contrast, available data characterize this compound, also known as compound 13h, as a potent inhibitor of EGFR, including the clinically relevant T790M resistance mutant.[4] Crucially, there is a lack of publicly available data on the direct inhibitory activity of this compound against HER2. Therefore, this comparison is based on the distinct and overlapping target profiles of these two inhibitors.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activities of this compound and Lapatinib.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| This compound | EGFR (Wild-Type) | 630[4] |
| EGFR (T790M Mutant) | 956[4] | |
| Lapatinib | EGFR | 10.8[5] |
| HER2 | 9.2[5] | |
| HER4 | 367[5] |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | HER2 Status | IC₅₀ (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | Not specified | 1.89 |
| A549 | Lung Carcinoma | Not specified | 3.56 | |
| Lapatinib | BT-474 | Breast Cancer | HER2-positive | 0.025 - 0.046[1][5] |
| SK-BR-3 | Breast Cancer | HER2-positive | 0.079[1] | |
| HN5 | Head and Neck Cancer | EGFR-overexpressing | 0.025[5] | |
| UACC-812 | Breast Cancer | HER2-positive | 0.010[6] | |
| MDA-MB-231 | Breast Cancer | HER2-negative, EGFR-positive | 18.6[6] |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.
Mechanism of Action and Signaling Pathways
Both this compound and lapatinib are ATP-competitive inhibitors that bind to the intracellular kinase domain of their target receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[7]
Lapatinib's dual inhibition of EGFR and HER2 is particularly relevant in HER2-positive breast cancer, where HER2 can form heterodimers with other HER family members, including EGFR, to drive tumor growth.[7] By blocking both receptors, lapatinib can provide a more comprehensive inhibition of oncogenic signaling.
The primary target of this compound is EGFR. While some EGFR inhibitors have shown cross-reactivity with other HER family members, the extent to which this compound inhibits HER2 is not documented in the available literature.
Figure 1. Simplified signaling pathway of EGFR/HER2 and points of inhibition.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize tyrosine kinase inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified kinases.
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the test compound (e.g., this compound or lapatinib) in DMSO. Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a specific peptide substrate for the kinase of interest (EGFR or HER2).
-
Reaction Setup: In a 384-well plate, add the purified recombinant kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a DMSO-only control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration is typically at or near the Kₘ for each kinase.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.
Figure 2. Workflow for an in vitro kinase assay.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To determine the anti-proliferative effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and calculate the IC₅₀ value.
Western Blot for Phospho-Receptor Inhibition
Objective: To assess the effect of the inhibitor on the phosphorylation status of target receptors.
Methodology:
-
Cell Treatment: Culture HER2-positive cells to 70-80% confluency. Treat the cells with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target receptors (e.g., p-HER2, total HER2, p-EGFR, total EGFR) and downstream signaling proteins (e.g., p-AKT, total AKT).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Conclusion
Lapatinib is a well-characterized dual EGFR/HER2 inhibitor with proven efficacy in HER2-positive cancer models.[6] Its ability to target both receptors provides a strong rationale for its use in these cancers.
This compound is a potent EGFR inhibitor, with demonstrated activity against the T790M resistance mutation.[4] However, its activity against HER2 has not been reported in the available literature. For researchers investigating HER2-positive models, lapatinib represents a well-documented tool compound and a relevant clinical comparator. This compound may be more suitable for studies focused on EGFR-driven cancers or in models where the T790M mutation is a key factor.
Further studies are required to determine the kinase selectivity profile of this compound, including its potential effects on HER2, to fully understand its therapeutic potential in the context of HER2-positive malignancies.
References
- 1. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tyrosine Kinase Inhibitors in the Combination Therapy of HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
